Lenalidomide-C5-NH2 (TFA)
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H24F3N3O5 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H23N3O3.C2HF3O2/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;3-2(4,5)1(6)7/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23);(H,6,7) |
InChI Key |
XTHUZCHGWIIXLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: Lenalidomide-C5-NH2 (TFA) in Targeted Protein Degradation
The following technical guide details the molecular architecture, properties, and application of Lenalidomide-C5-NH2 (TFA) , a critical E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Executive Summary
Lenalidomide-C5-NH2 (TFA) is a functionalized derivative of the immunomodulatory drug Lenalidomide (Revlimid), engineered specifically as a "warhead" for PROTAC development. It consists of the Cereblon (CRBN)-binding isoindolinone core functionalized with a 5-carbon alkyl linker terminating in a primary amine. This amine serves as the conjugation handle for attaching target protein ligands.
Unlike standard Lenalidomide, which possesses an aromatic aniline at the 4-position, this derivative features a 5-aminopentyl chain attached directly to the isoindolinone ring (typically at the C4 position, replacing the aniline, or extending from it depending on the specific synthetic route, though CAS 2595367-27-2 defines it as a C-alkylated derivative). The Trifluoroacetate (TFA) salt form ensures stability and solubility but requires specific buffering protocols during conjugation.
Molecular Architecture & Specifications
Chemical Identity[1][2]
-
Common Name: Lenalidomide-C5-NH2 (TFA salt)
-
CAS Number: 2595367-27-2 (Free base/HCl equivalent reference)[1][2]
-
Chemical Name: 3-(4-(5-Aminopentyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione trifluoroacetate
-
Molecular Formula:
-
Molecular Weight: ~329.4 g/mol (Free base) + MW of TFA counterion
Structural Logic
The molecule is tripartite:
-
CRBN Ligand (Warhead): The glutarimide ring intact (essential for CRBN binding via hydrogen bonding to W380 and H378).
-
Linker (Spacer): A 5-carbon saturated alkyl chain (pentyl). This "C5" length provides a hydrophobic spacer that exits the CRBN binding pocket, aiming to minimize steric clash while projecting the conjugation handle.
-
Functional Handle: A terminal primary amine (
). In the TFA salt form, this exists as an ammonium trifluoroacetate ( ), which protects the amine from oxidation and polymerization during storage.
Physicochemical Properties
| Property | Specification | Technical Note |
| Appearance | White to off-white solid | Hygroscopic due to TFA salt. |
| Solubility | DMSO (>50 mg/mL), DMF | Limited solubility in pure water; soluble in aqueous buffers with organic co-solvent. |
| Stability | -80°C (6 months) | Hydrolysis of the glutarimide ring can occur at high pH (>8.5) or prolonged aqueous exposure. |
| Acidity | Acidic (TFA salt) | Critical: Must be neutralized with a tertiary base (e.g., DIPEA) during conjugation. |
Functional Mechanism: The Ternary Complex
The efficacy of a PROTAC built with Lenalidomide-C5-NH2 relies on the formation of a productive ternary complex: Target Protein — PROTAC — E3 Ligase (CRBN) .
Binding Mode
The glutarimide ring inserts into the tri-tryptophan pocket of Cereblon (CRBN). The C4-substitution (where the pentyl linker attaches) projects out of the ligand binding pocket, serving as the "exit vector."
Diagram 1: Structural Logic & Interaction
Caption: Schematic of Lenalidomide-C5-NH2 binding topology. The C5 linker projects the amine handle away from the CRBN pocket to facilitate conjugation.
Experimental Protocols
Storage and Handling of TFA Salts
Challenge: TFA salts are acidic and hygroscopic.
-
Storage: Store powder at -20°C or -80°C under desiccated conditions.
-
Reconstitution: Warm vial to room temperature before opening to prevent condensation. Dissolve in anhydrous DMSO to create a stock solution (e.g., 10-50 mM). Aliquot and freeze; avoid multiple freeze-thaw cycles which degrade the glutarimide ring.
Conjugation Protocol: Amide Coupling
This protocol describes coupling Lenalidomide-C5-NH2 (TFA) to a Target Ligand-Carboxylic Acid using HATU activation.
Reagents:
-
Lenalidomide-C5-NH2 (TFA salt)
-
Target Ligand-COOH[3]
-
HATU (Coupling Agent)
-
DIPEA (N,N-Diisopropylethylamine) - Crucial for neutralizing TFA.
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step Workflow:
-
Activation:
-
In a microcentrifuge tube, dissolve 1.0 equiv of Target Ligand-COOH in DMF.
-
Add 1.1 equiv of HATU .
-
Add 2.0 equiv of DIPEA .
-
Incubate at Room Temperature (RT) for 5–10 minutes to form the activated ester.
-
-
Coupling:
-
Dissolve 1.0–1.2 equiv of Lenalidomide-C5-NH2 (TFA) in minimal DMF.
-
Critical Step: Add 1.0–2.0 equiv of DIPEA to this solution before mixing. This neutralizes the ammonium trifluoroacetate (
) to the reactive free amine ( ). -
Add the Lenalidomide solution to the activated acid mixture.
-
-
Reaction:
-
Stir/shake at RT for 1–4 hours.
-
Monitor: Use LC-MS. Look for the disappearance of the amine (MW ~329) and formation of the product mass.
-
-
Purification:
-
Dilute with water/acetonitrile (containing 0.1% Formic Acid).
-
Purify via Reverse-Phase Preparative HPLC (C18 column).
-
Gradient: 5% to 95% ACN in Water.
-
Lyophilize fractions immediately to prevent glutarimide hydrolysis.
-
Diagram 2: Chemical Synthesis Workflow
Caption: Synthetic route for generating PROTACs using Lenalidomide-C5-NH2. Note the parallel activation and neutralization steps.
Quality Control & Troubleshooting
Analytical Characterization
-
LC-MS: Essential for confirming identity. The TFA salt will fly as the free base
.-
Expected Mass: ~330.18 Da (protonated free base).
-
-
1H NMR: Verify the integrity of the glutarimide ring (distinctive peaks ~11.0 ppm for the imide NH).
Common Pitfalls
| Issue | Cause | Solution |
| Low Yield | Incomplete neutralization of TFA salt. | Increase DIPEA equivalents (up to 3-4 eq) to ensure pH > 8 during coupling. |
| Hydrolysis | Glutarimide ring opening. | Avoid aqueous storage; keep pH < 8.5 during workup; lyophilize quickly. |
| No Reaction | Amine oxidation. | Use fresh stock; ensure inert atmosphere ( |
References
-
MedChemExpress (MCE). Lenalidomide-C5-NH2 hydrochloride Product Datasheet. Accessed Feb 2026. Link
-
PubChem. Compound Summary: Lenalidomide-C5-NH2 hydrochloride (CID 154573751).[1] National Library of Medicine.[1] Link[1]
-
Sigma-Aldrich. Protein Degrader Building Blocks: C5 Lenalidomide Conjugates. Link
-
Chamberlain, P.P., et al. "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for drug-induced teratogenicity." Nature Structural & Molecular Biology, 2014. (Context on Binding Mode). Link
Sources
Technical Guide: Lenalidomide-C5-NH2 in Cereblon (CRBN) Recruitment
[1][2][3][4]
Executive Summary: The Strategic Role of Exit Vectors
Lenalidomide-C5-NH2 is a functionalized derivative of the immunomodulatory drug (IMiD) Lenalidomide, designed as a building block for Proteolysis Targeting Chimeras (PROTACs). Unlike standard Lenalidomide derivatives that utilize the C4-amino group (the "standard" exit vector), Lenalidomide-C5-NH2 typically employs the C5-position of the isoindolinone ring as the attachment point for the linker.
This shift in the "exit vector"—the angle and trajectory at which the linker projects from the E3 ligase ligand—is a critical variable in rational drug design. It allows researchers to explore alternative ternary complex geometries, often rescuing degradation potency for targets that are refractory to C4-linked degraders.
Key Technical Specifications:
-
Core Scaffold: Lenalidomide (Isoindolinone).
-
Functional Handle: Primary Amine (-NH2) for amide coupling.
-
Exit Vector: C5-position (Isoindolinone ring), providing a distinct topological presentation compared to Pomalidomide (C4-phthalimide) or standard Lenalidomide (C4-isoindolinone) analogs.
-
Primary Application: Optimization of Ternary Complex formation (
) and cooperativity ( ).
Structural Mechanistics of CRBN Recruitment
The Binding Interface
Cereblon (CRBN) recruits substrates via a hydrophobic pocket lined by three tryptophan residues (Trp380, Trp386, Trp400). The glutarimide ring of Lenalidomide inserts into this pocket, forming critical hydrogen bonds with the backbone of the tri-tryptophan cage.
-
Preservation of Binding: The C5-modification on the isoindolinone ring is solvent-exposed. This is crucial because it ensures that the functionalization (linker attachment) does not sterically clash with the CRBN binding pocket.
-
Vector Geometry:
-
C4-Vector (Standard): Projects the linker "upward" relative to the glutarimide plane.
-
C5-Vector (Alternative): Projects the linker "outward/lateral," altering the spatial arrangement of the recruited Target Protein (POI) relative to the E3 ligase.
-
The "Zone of Ubiquitination"
Effective degradation requires not just binding, but the formation of a productive ternary complex where surface lysines on the POI are positioned within the "zone of ubiquitination" of the E3 ligase (specifically the E2 enzyme recruited by the Cullin scaffold). By switching from a C4 to a C5 exit vector, researchers can rotate the POI, potentially bringing different lysine residues into range for ubiquitin transfer.
Visualization: Exit Vector Impact
The following diagram illustrates how the exit vector determines the collision mechanics between the E3 Ligase and the Target Protein.
Caption: Comparison of C4 vs. C5 exit vectors. Changing the attachment point alters the linker trajectory, affecting whether the Target Protein aligns with the Ubiquitination Zone.
Experimental Protocols
Synthesis: Conjugating Lenalidomide-C5-NH2
The primary amine allows for standard amide coupling with carboxylic acid-functionalized target ligands.
Reagents:
-
Target Ligand-Linker-COOH.
-
Coupling Agents: HATU or PyBOP.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide) or DMSO.
Workflow:
-
Activation: Dissolve Target Ligand-COOH (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5–10 minutes to form the activated ester.
-
Coupling: Add Lenalidomide-C5-NH2 (1.0–1.1 eq) to the reaction mixture.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for the disappearance of the amine and formation of the product mass.
-
Purification: Direct purification via Preparative HPLC (Reverse phase, C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Lyophilization: Freeze-dry to obtain the final PROTAC powder.
Validation: CRBN Binding Assay (Fluorescence Polarization)
Before testing degradation, verify that the C5-modification has not disrupted CRBN binding.
Principle: A competition assay displacing a fluorescent tracer (e.g., FITC-Thalidomide) from recombinant CRBN-DDB1 complex.
Protocol:
-
Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 0.1% Pluronic F-127, 1 mM TCEP.
-
Tracer: Prepare 5 nM FITC-Thalidomide tracer.
-
Protein: Prepare 50 nM CRBN-DDB1 complex.
-
Titration: Prepare a serial dilution of your synthesized PROTAC (from 10 µM down to 0.1 nM) in DMSO (final DMSO < 1%).
-
Incubation: Mix Protein + Tracer + PROTAC in a 384-well black plate. Incubate for 60 mins at RT.
-
Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Analysis: Plot mP vs. log[Concentration]. Calculate
.-
Success Criterion: The PROTAC should exhibit an
within 5–10 fold of the parent Lenalidomide.
-
Ternary Complex Formation (AlphaLISA)
Objective: Determine if the C5-vector facilitates productive dimerization of CRBN and the Target Protein.
Protocol:
-
Donors: Streptavidin-coated Donor beads (binds Biotinylated-CRBN).
-
Acceptors: Anti-Target IgG conjugated Acceptor beads (binds Target Protein).
-
Mix: Incubate Biotin-CRBN (10 nM) + Target Protein (10 nM) + PROTAC (titration).
-
Signal: A "hook effect" (bell-shaped curve) indicates stable ternary complex formation.
-
Comparison: Compare the
(concentration at max signal) of the C5-PROTAC vs. a C4-analog.
-
Data Interpretation & Case Studies
When comparing Lenalidomide-C5-NH2 (Alternative Vector) against Lenalidomide-C4-NH2 (Standard Vector), the data often reveals distinct profiles.
| Parameter | C4-PROTAC (Standard) | C5-PROTAC (Alternative) | Interpretation |
| CRBN Affinity ( | ~200 nM | ~200–300 nM | Binding usually similar; C5 is solvent-exposed. |
| Ternary Cooperativity ( | 1.0 (Neutral) | > 1.0 (Positive) | C5 may induce new protein-protein interfaces (PPIs). |
| Degradation ( | > 1 µM (Inactive) | 50 nM (Potent) | Key Result: Geometry change rescues degradation. |
| Vmax (Degradation) | 40% | 95% | Improved positioning of lysines. |
Expert Insight: If a C4-based PROTAC binds both targets but fails to degrade, the issue is likely geometric . The lysines are not reaching the E2 ligase. Switching to Lenalidomide-C5-NH2 rotates the target protein, often resolving this "unproductive binding" scenario.
Workflow Visualization
The following diagram outlines the decision matrix for using Lenalidomide-C5-NH2 in a drug discovery campaign.
Caption: Decision tree for implementing Alternative Exit Vectors (C5) when standard C4-PROTACs fail to induce degradation.
References
-
MedChemExpress . Lenalidomide-C5-NH2 hydrochloride Product Datasheet. Retrieved from
-
Chamberlain, P. P., et al. (2014) . Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Retrieved from
-
Sigma-Aldrich .[5] C5 Lenalidomide-C9-NH2 hydrochloride Product Information. Retrieved from [5]
-
Bondeson, D. P., et al. (2018) . Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. Retrieved from
-
Neklesa, T. K., et al. (2017) . Targeted protein degradation by PROTACs. Pharmacology & Therapeutics.[6][7] Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lenalidomide-C5-NH2 hydrochloride | C18H24ClN3O3 | CID 154573751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. C5 Lenalidomide-C9-NH2 hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. adooq.com [adooq.com]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Lenalidomide and its C5-NH2 Derivative: From Molecular Glue to PROTAC Warhead
Abstract
Lenalidomide, a cornerstone immunomodulatory drug (IMiD), has revolutionized the treatment of hematological malignancies through its function as a "molecular glue," redirecting the Cereblon (CRBN) E3 ubiquitin ligase complex to degrade neosubstrate proteins.[1][2][3] This guide delves into the fundamental distinction between the parent Lenalidomide molecule and its strategically vital derivative, Lenalidomide-C5-NH2. We will explore the structural rationale for the C5-position amino functionalization, its impact on CRBN engagement, and its pivotal role in transforming Lenalidomide from a standalone therapeutic into a versatile warhead for Proteolysis Targeting Chimeras (PROTACs). This document serves as a technical resource for researchers and drug developers, providing mechanistic insights, comparative data, and validated experimental protocols to harness these powerful molecules for targeted protein degradation.
Introduction: Lenalidomide as a Paradigm-Shifting Molecular Glue
Lenalidomide and its parent compound, thalidomide, exert their therapeutic effects through a novel mechanism of action: modulating the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[2] By binding to CRBN, Lenalidomide induces a conformational change on the substrate-binding surface, creating a novel interface that recruits specific proteins, known as neosubstrates, for ubiquitination and subsequent proteasomal degradation.[3][4]
In multiple myeloma, the key neosubstrates are the lymphoid transcription factors IKZF1 and IKZF3.[2][5] Their degradation is cytotoxic to myeloma cells, underpinning Lenalidomide's clinical efficacy.[2] Similarly, in myelodysplastic syndrome (MDS) with a del(5q) mutation, Lenalidomide induces the degradation of casein kinase 1 alpha (CK1α), leading to apoptosis in the malignant clone.[2][6]
This ability to hijack the cellular degradation machinery has positioned CRBN and its ligands as a central focus in the field of targeted protein degradation (TPD). However, to expand the scope of degradable proteins beyond Lenalidomide's intrinsic neosubstrates, a new strategy was required.
The Strategic Pivot to PROTACs: The Need for a Chemical Handle
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a target Protein of Interest (POI) into proximity with an E3 ligase, leading to the POI's degradation.[7][] A PROTAC consists of three components:
-
A ligand that binds the POI ("warhead").
-
A ligand that binds an E3 ligase ("E3 ligase handle").
-
A chemical linker that connects the two ligands.
The discovery of Lenalidomide's mechanism made it an ideal candidate for the E3 ligase handle.[9] However, the parent molecule lacks a suitable, solvent-exposed chemical moiety to attach a linker without disrupting its essential binding to CRBN. This necessitated the development of derivatives specifically designed for this purpose.
Lenalidomide-C5-NH2: The Engineered Warhead
The core difference between Lenalidomide and Lenalidomide-C5-NH2 lies in a single, strategic modification: the addition of a primary amine (-NH2) group at the C5 position of the phthalimide ring.
Caption: Structural comparison of Lenalidomide and its C5-NH2 derivative.
Rationale for the C5 Position
The choice of the C5 position is critical. Structural studies of the Lenalidomide-CRBN complex reveal that the phthalimide ring is partially solvent-exposed.[10] Modifications at the C5 position project outwards from the binding pocket, minimizing steric hindrance and preserving the crucial hydrogen bonds and hydrophobic interactions required for high-affinity CRBN binding.[][11] Conversely, modifications at other positions could disrupt this vital interaction.
Impact on CRBN Binding and Neosubstrate Profile
A key consideration is whether the C5-NH2 modification alters the intrinsic activity of the Lenalidomide core.
-
CRBN Affinity: The addition of the C5-amino group does not significantly compromise, and in some contexts may even slightly enhance, binding affinity to CRBN. Lenalidomide and Pomalidomide (which has a C4-amino group) generally show greater potency in CRBN binding assays than the parent thalidomide.[12]
-
Neosubstrate Degradation: While serving as a PROTAC anchor, the Lenalidomide-C5-NH2 moiety can still induce the degradation of native neosubstrates like IKZF1/3. However, recent studies have shown that substitutions at the C5 position can be strategically employed to reduce the degradation of certain off-target zinc-finger proteins, which can be an unintended consequence of pomalidomide-based PROTACs.[][11] This suggests that C5 modifications can be a tool to fine-tune the selectivity profile of the final PROTAC.[]
Quantitative Comparison: Lenalidomide vs. Lenalidomide-based PROTACs
The true functional difference is realized when the C5-NH2 derivative is incorporated into a PROTAC. The derivative itself is merely a precursor; its value is in enabling the degradation of new targets.
| Parameter | Lenalidomide (as Molecular Glue) | Lenalidomide-C5-NH2 (in a PROTAC, e.g., vs. BRD4) |
| Primary Function | Induces degradation of native neosubstrates (e.g., IKZF1/3, CK1α)[2][6] | Recruits CRBN to a new Protein of Interest (POI) specified by the warhead.[13] |
| Target Scope | Limited to a specific set of neosubstrates.[5] | Broad; theoretically any protein for which a binder can be developed.[6] |
| CRBN Binding (IC50) | ~2 µM (in cell extracts)[12] | Similar to parent molecule; essential for PROTAC function. |
| Degradation Potency (DC50) | Nanomolar to low micromolar for IKZF1/3. | Can achieve picomolar to low nanomolar potency for the POI (e.g., BRD4).[13] |
| Key Application | Direct therapeutic for multiple myeloma, MDS.[1] | Versatile E3 ligase handle for developing novel degraders against diverse targets.[9] |
Experimental Workflows and Protocols
The transition from Lenalidomide to a functional PROTAC involves a series of validated experimental steps.
Caption: Experimental workflow for developing a Lenalidomide-C5-NH2-based PROTAC.
Protocol 1: Synthesis of Lenalidomide-C5-NH2 (Illustrative)
This protocol outlines a common synthetic route. Note: This is a representative procedure and should be adapted based on specific laboratory conditions and scale.
-
Starting Material: 4-Nitrophthalic anhydride.
-
Condensation: React 4-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione in a suitable solvent (e.g., acetic acid or DMF) under heat to form the nitro-intermediate.[7]
-
Purification: Purify the resulting nitro-lenalidomide intermediate via recrystallization or column chromatography.
-
Reduction: Reduce the nitro group to a primary amine. A common method is catalytic hydrogenation (e.g., H2 gas with a Palladium-on-carbon catalyst) or using a chemical reducing agent like tin(II) chloride in an acidic medium.
-
Final Purification: Purify the final product, Lenalidomide-C5-NH2, using column chromatography or HPLC to achieve high purity required for subsequent conjugation.[14]
-
Characterization: Confirm the structure and purity using NMR spectroscopy and mass spectrometry.
Protocol 2: Assessing Ternary Complex Formation (AlphaLISA)
The formation of a stable POI-PROTAC-CRBN ternary complex is a prerequisite for degradation.[15][16] The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a high-throughput method to quantify this.
-
Reagents:
-
Purified, tagged POI (e.g., His-tagged BRD4).
-
Purified, tagged CRBN-DDB1 complex (e.g., GST-tagged).
-
AlphaLISA Acceptor beads conjugated to an anti-tag antibody (e.g., anti-His).
-
AlphaLISA Donor beads conjugated to an anti-tag antibody (e.g., anti-GST).
-
PROTAC of interest.
-
Assay buffer.
-
-
Procedure: a. In a 384-well microplate, add the POI and CRBN-DDB1 complex at pre-optimized concentrations.[17] b. Add the PROTAC at various concentrations (a serial dilution is typical). Incubate for 1 hour at room temperature. c. Add the anti-His Acceptor beads and incubate for 1 hour. d. Add the anti-GST Donor beads in subdued light and incubate for 1 hour. e. Read the plate on an Alpha-enabled plate reader.
-
Interpretation: A high AlphaLISA signal indicates that the Donor and Acceptor beads have been brought into close proximity by the formation of the ternary complex. A characteristic "hook effect" or bell-shaped curve is often observed, where excessively high PROTAC concentrations can inhibit ternary complex formation by favoring binary complex formation.[18]
Protocol 3: Target Degradation Assay (Western Blot)
The definitive test of a PROTAC is its ability to reduce cellular levels of the target protein.[19][20]
-
Cell Culture: Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of total protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). b. Incubate with a primary antibody specific to the POI overnight at 4°C. c. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. d. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity of the POI relative to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Conclusion
The distinction between Lenalidomide and its C5-NH2 derivative encapsulates a pivotal evolution in drug discovery: the move from serendipitously discovered molecular glues to the rational design of targeted protein degraders. Lenalidomide's intrinsic mechanism of hijacking the CRBN ligase provides a powerful and validated foundation. The strategic addition of the C5-amino handle transforms this molecule into a modular building block, enabling the development of PROTACs capable of degrading a vast array of previously "undruggable" proteins. Understanding the structural rationale, the impact on CRBN biology, and the experimental workflows for its use is fundamental for any scientist or researcher aiming to innovate in the burgeoning field of targeted protein degradation.
References
- [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review]. (n.d.). Google Scholar.
-
(PDF) Lenalidomide Derivative and PROTAC for Controlling Neosubstrate Degradation. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Chamberlain, P. P., & Cathers, B. E. (2019). The novel mechanism of lenalidomide activity. Blood Advances, 3(Supplement_1), 19–23. [Link]
-
Wójcik, P., & Wróbel, T. (2022). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 10, 863242. [Link]
-
Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). ChemMedChem, 17(14), e202200155. [Link]
- Mechanism of action of lenalidomide in hematological malignancies. (2015).
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2021). RSC Chemical Biology, 2(4), 1016-1033.
-
Donovan, K. A., Ferguson, F. M., Fischer, E. S., & Gray, N. S. (2020). Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. Nature Reviews Cancer, 20(12), 705–722. [Link]
-
Bian, J., Zhang, H., Wang, Y., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 19(11), 1333–1342. [Link]
-
Ishida, T., & Ciulli, A. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discovery, 28(11), 1032-1045. [Link]
- Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction. (2019). Organic Letters, 21(10), 3838-3841.
- Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. (2024). University of Wisconsin-Madison.
-
Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1 complex. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
- Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach. (2023). ACS Chemical Biology, 18(2), 336-345.
-
Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach. (2023). ACS Chemical Biology, 18(2), 336-345. [Link]
-
Sievers, Q. L., Gasser, J. A., Cowley, G. S., et al. (2018). Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. Blood, 132(18), 1965–1976. [Link]
- From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation. (2024). Journal of Medicinal Chemistry, 67(2), 977-991.
- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). Journal of Medicinal Chemistry, 66(13), 8829-8851.
- Mechanistic and Structural Features of PROTAC Ternary Complexes. (2022). University of Dundee.
- A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2023). Biology Methods and Protocols, 8(1), bpad019.
- Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. (2014).
-
How Thalidomide and Molecular Glues Are Redefining Drug Discovery. (2023, August 22). Promega Connections. Retrieved February 8, 2024, from [Link]
-
Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1 complex. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Fischer, E. S., Böhm, K., Lydeard, J. R., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asset.library.wisc.edu [asset.library.wisc.edu]
- 10. rcsb.org [rcsb.org]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Degradation and PROTACs [worldwide.promega.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
Strategic Deployment of Alkyl-Chain Functionalized Lenalidomide in Targeted Protein Degradation
The Paradigm Shift: Beyond Simple Inhibition
The integration of Lenalidomide into heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs)—represents a fundamental shift in drug discovery. Unlike traditional small molecule inhibitors that rely on occupancy-driven pharmacology, Lenalidomide-based degraders operate on an event-driven paradigm.
In this context, Lenalidomide is not merely a ligand; it is a catalytic warhead. It recruits the Cereblon (CRBN) E3 ubiquitin ligase complex to a specific Protein of Interest (POI). The critical differentiator in the success of these molecules often lies not in the warhead itself, but in the alkyl-chain linker that connects it to the POI ligand.
This guide dissects the technical application of alkyl-functionalized Lenalidomide, moving beyond basic theory to actionable experimental strategies.
Structural Activity Relationship (SAR) & Linkerology[1]
The "Exit Vector" Strategy
The efficacy of a Lenalidomide-based PROTAC hinges on the "exit vector"—the precise atomic position where the linker is attached.
-
The C4-Amino Consensus: Crystallographic data (PDB: 4TZ4) confirms that the C4-amino group of the phthalimide ring is solvent-exposed when bound to CRBN. This makes it the ideal attachment point.
-
The Trap: Functionalization at other positions (e.g., the glutarimide ring) often abolishes CRBN binding, rendering the molecule inert.
Alkyl Chains vs. PEG: The Physicochemical Trade-off
While Polyethylene Glycol (PEG) linkers are common for their solubility, alkyl chains (-(CH₂)n-) offer distinct advantages in cellular permeability.
| Feature | Alkyl Linker | PEG Linker | Impact on Drug Discovery |
| Lipophilicity (LogP) | High | Low | Alkyl chains improve passive membrane permeability. |
| Conformation | Semi-Rigid / Hydrophobic Collapse | Flexible / Solvated | Alkyl chains can force "productive" ternary complexes via hydrophobic packing. |
| Metabolic Stability | High (subject to oxidation) | Moderate | Alkyl chains avoid potential oxidative cleavage seen in some PEG systems. |
| Solubility | Low | High | Challenge: Alkyl-PROTACs often require formulation optimization (e.g., cyclodextrins). |
Mechanistic Implications: The Ternary Complex
The linker length determines the stability of the POI-Linker-E3 Ligase ternary complex.[1] This is governed by the "Goldilocks Principle":
-
Too Short (<8 carbons): Steric clash prevents simultaneous binding of POI and CRBN.
-
Too Long (>20 carbons): High entropic penalty; the "floppy" linker reduces the probability of productive ubiquitination zones aligning.
-
Optimal (10-16 carbons): Facilitates positive cooperativity , where the linker interacts favorably with the protein surfaces, stabilizing the complex (ΔG < 0).
Visualizing the Degradation Pathway
The following diagram illustrates the event-driven mechanism where the alkyl linker plays a structural role in bringing the E2 enzyme within striking distance of the target lysine.
Caption: The Alkyl-Linker acts as a molecular ruler, determining the spatial proximity required for ubiquitin transfer.
Synthetic Protocol: C4-Amino Alkylation
Direct alkylation of the aniline nitrogen on Lenalidomide is prone to over-alkylation (forming quaternary ammonium salts). The Reductive Amination or Stepwise Amide Coupling approach is superior for generating clean alkyl-functionalized libraries.
Method A: Reductive Amination (Recommended for Alkyl Chains)
Reagents: Lenalidomide-4-aldehyde precursor (custom synthesis), Alkyl-amine ligand, NaBH(OAc)₃.
-
Activation: Dissolve the amine-bearing POI ligand (1.0 eq) and the Lenalidomide-aldehyde derivative (1.0 eq) in DCE (Dichloroethane).
-
Imine Formation: Add catalytic acetic acid (1-2 drops). Stir at Room Temperature (RT) for 1 hour.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 3.0 eq). Stir at RT for 4–16 hours.
-
Quench: Quench with saturated NaHCO₃. Extract with DCM.
-
Purification: Flash chromatography (MeOH/DCM gradient).
Method B: Direct Alkylation (Optimization for Speed)
If using simple alkyl halides, use a mild base to prevent glutarimide ring opening.
-
Setup: Dissolve Lenalidomide (1.0 eq) in anhydrous DMF.
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 eq). Avoid strong inorganic bases like NaH which deprotonate the glutarimide.
-
Alkylation: Add Alkyl-Bromide-Ligand (1.1 eq) and KI (catalytic).
-
Heat: Heat to 60°C for 12 hours. Note: Yields are typically lower (30-50%) due to bis-alkylation.
Experimental Validation: The Degradation Assay
Once synthesized, the molecule must be validated in a cellular context.
Protocol: Western Blot Degradation Assay
Objective: Determine the DC50 (Concentration required for 50% degradation).
-
Seeding: Seed cells (e.g., HeLa or MM.1S) at 0.5 × 10⁶ cells/well in 6-well plates.
-
Treatment: Treat cells with DMSO (control) and PROTAC at increasing concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 16 hours.
-
Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease Inhibitors.
-
Normalization: BCA assay to normalize protein loading (20 µ g/lane ).
-
Blotting: Probe for POI (Target) and Vinculin/GAPDH (Loading Control).
-
Quantification: Use ImageJ to densitometrically quantify bands relative to DMSO.
Data Interpretation: The Hook Effect
A classic signature of PROTACs is the "Hook Effect" at high concentrations.
| Concentration | % Degradation | Interpretation |
| 0 nM (DMSO) | 0% | Baseline expression. |
| 10 nM | 40% | Onset of ternary complex formation. |
| 100 nM | 95% (Dmax) | Optimal degradation window. |
| 10 µM | 20% | Hook Effect: Binary complexes (PROTAC-POI and PROTAC-CRBN) outcompete ternary complexes. |
Troubleshooting & Optimization
If degradation is poor, perform a Linker Scan .
Caption: Decision tree for optimizing linker properties when initial efficacy is low.
References
-
Chamberlain, P. P., et al. (2014).[2] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for induced essential transcription factor degradation. Nature Structural & Molecular Biology, 21(9), 803-809. Link
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. Link
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Link
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611-617. Link
-
Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with the VHL E3 ubiquitin ligase. Journal of the American Chemical Society, 142(37), 15960-15974. (Reference for linker attachment chemistry principles). Link
Sources
Methodological & Application
Protocols for conjugating Lenalidomide-C5-NH2 to target protein ligands
Application Note: Strategic Synthesis of Cereblon-Recruiting PROTACs using Lenalidomide-C5-NH2
Abstract
This application note details the strategic conjugation of Lenalidomide-C5-NH2 (a functionalized E3 ligase ligand) to carboxylic acid-bearing target protein ligands. The resulting heterobifunctional molecules, known as PROTACs (Proteolysis Targeting Chimeras), are designed to induce the targeted degradation of disease-causing proteins.[1] This guide prioritizes chemical stability, specifically addressing the hydrolytic sensitivity of the lenalidomide glutarimide ring, and provides a robust, self-validating protocol for amide coupling using HATU/DIPEA chemistry.
Part 1: Chemical Basis & Strategic Considerations
1.1 The Building Block: Lenalidomide-C5-NH2 Lenalidomide-C5-NH2 serves as the "Anchor" component of a PROTAC.[2] It consists of the lenalidomide core (which binds the E3 ligase Cereblon/CRBN) attached to a 5-carbon alkyl linker terminating in a primary amine.
-
Chemical Utility: The terminal amine (
) acts as a nucleophile, ready to react with a carboxylic acid ( ) on the Target Ligand (Warhead). -
Linker Logic: The 5-carbon (C5) chain provides a standard "exit vector" distance, often sufficient to span the gap between the E3 ligase and the target protein without inducing steric clash, though linker length optimization is often required later.
1.2 The Critical Stability Warning (E-E-A-T)
-
The Glutarimide Vulnerability: The glutarimide ring of lenalidomide is thermodynamically unstable in basic aqueous media. At
, or upon prolonged exposure to nucleophilic bases in water, the ring undergoes hydrolysis (ring-opening), rendering the PROTAC inactive against CRBN. -
Operational Consequence: Synthesis must be performed in anhydrous organic solvents (DMF/DMSO) using non-nucleophilic bases (DIPEA).[3] Aqueous workups must be acidic or neutral, and purification should utilize acidic mobile phases (e.g., 0.1% Formic Acid).
Part 2: Visualizing the Workflow
The following diagram outlines the convergent synthesis pathway and the critical decision points for stability.
Figure 1: Convergent synthesis workflow for Lenalidomide-based PROTACs, emphasizing the critical stability checkpoints.
Part 3: Detailed Experimental Protocols
Protocol A: One-Pot Amide Coupling (HATU Method)
This method is preferred for its high efficiency and mild conditions, minimizing glutarimide ring opening.
Reagents & Materials:
-
Target Ligand: Containing a free carboxylic acid (
equiv). -
Lenalidomide-C5-NH2: (
equiv). -
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (
equiv). -
Base: DIPEA (N,N-Diisopropylethylamine) (
equiv). -
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.
Step-by-Step Procedure:
-
Preparation of Target Ligand: Dissolve the Target Ligand-COOH (
) in anhydrous DMF ( ) in a clean, dry vial.-
Expert Insight: If the ligand is insoluble in DMF, use DMSO. Avoid protic solvents like Methanol.
-
-
Activation (The "Pre-activation" Step): Add HATU (
) to the ligand solution. Immediately add DIPEA ( ).-
Observation: The solution may turn slightly yellow. Stir at Room Temperature (RT) for 5–10 minutes.
-
Why: This converts the stable carboxylic acid into a highly reactive OAt-active ester.[3]
-
-
Conjugation: Add Lenalidomide-C5-NH2 (
) directly to the activated mixture.-
Stoichiometry Note: If the Target Ligand is precious/expensive, use a slight excess (
equiv) of the Lenalidomide linker to ensure complete consumption of the ligand.
-
-
Reaction & Monitoring: Stir the reaction at RT. Monitor by LC-MS at
and .-
Success Criteria: Look for the mass peak
. -
Failure Mode: If you see a peak at
mass units relative to the product, the glutarimide ring may have hydrolyzed.
-
-
Quench: Once the starting material is consumed (typically
), dilute the reaction with of acetonitrile containing 0.1% Formic Acid .-
Critical: Do NOT quench with basic water or saturated bicarbonate, as this will degrade the lenalidomide moiety.
-
Protocol B: Purification & Characterization
1. Purification Strategy (Prep-HPLC) Direct injection of the diluted reaction mixture onto a Prep-HPLC system is recommended to minimize handling losses.
| Parameter | Condition | Reason |
| Column | C18 Reverse Phase (e.g., XBridge or SunFire) | Standard retention for hydrophobic PROTACs. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH stabilizes the glutarimide ring. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent. |
| Gradient | 5% to 95% B over 20 min | Generic gradient; adjust based on LC-MS retention. |
| Flow Rate | 15–20 mL/min | Dependent on column diameter (typ. 19mm).[4][5] |
2. Final Processing
-
Collect fractions corresponding to the product mass.
-
Lyophilize (freeze-dry) immediately. Do not leave fractions in solution at RT for days.
-
Store the resulting powder at
.
Part 4: Troubleshooting & Optimization
Scenario 1: Low Solubility of Reactants
-
Cause: PROTACs are large, lipophilic molecules (Molecular Weight often
). -
Solution: Use DMSO as the reaction solvent.[6] For purification, ensure the sample is fully dissolved in DMSO/MeCN (1:1) before injection.
Scenario 2: Glutarimide Hydrolysis (Product + 18 Da)
-
Cause: High pH or water presence during reaction/workup.
-
Solution: Reduce DIPEA equivalents to
. Ensure DMF is anhydrous.[3] Switch from bicarbonate workup to direct acidic dilution.
Scenario 3: Incomplete Coupling
-
Cause: Steric hindrance around the carboxylic acid of the target ligand.
-
Solution: Switch coupling reagents to PyBOP or COMU , which can be more effective for sterically hindered amides. Increase temperature to
(caution: monitor stability closely).
References
-
Chemical Stability of Lenalidomide: Investigation of the Chemical Stability of Lenalidomide in Methanol/Ethanol Solvents.
-
PROTAC Synthesis Methodology: Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis.
-
Lenalidomide-C5-NH2 Reagent Data: Lenalidomide-C5-NH2 hydrochloride Product Information & Structure. [7]
-
Amide Coupling Best Practices: Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Lenalidomide - Wikipedia [en.wikipedia.org]
- 6. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Amide Coupling Protocol for Lenalidomide-C5-NH2
Content Type: Detailed Protocol & Technical Guide Subject: Optimized Synthesis Conditions for PROTAC® Linker Conjugation Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1]
Abstract
This guide details the optimized amide coupling conditions for Lenalidomide-C5-NH2 (e.g., MCE Cat. No. HY-122725B), a functionalized cereblon (CRBN) ligand used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The protocol addresses the critical challenge of glutarimide ring instability under basic conditions while ensuring efficient coupling to carboxylic acid-containing warheads or linkers. We provide a self-validating workflow using HATU activation, strictly controlled base equivalents, and specific workup procedures to maximize yield and purity.[1]
Introduction & Chemical Strategy
The Molecule: Lenalidomide-C5-NH2
Lenalidomide-C5-NH2 is a specialized building block where a 5-carbon alkyl chain terminating in a primary amine is attached to the lenalidomide core.[1][2][3] This handle allows for the conjugation of a target protein ligand via an amide bond.
-
Core Sensitivity: The glutarimide ring (piperidine-2,6-dione) is the pharmacophore responsible for binding CRBN.[1] It is susceptible to base-mediated hydrolysis (opening to the glutaramic acid derivative), particularly at pH > 8.5 or in the presence of strong nucleophiles.
-
Reactivity: The terminal primary amine is highly nucleophilic, but it is typically supplied as a hydrochloride salt (HCl) , requiring neutralization to participate in coupling.
Strategic Considerations
To achieve high yields without degrading the glutarimide core, the reaction conditions must balance amine activation with pH control .
| Parameter | Recommendation | Rationale |
| Coupling Agent | HATU (or PyBOP) | Fast kinetics reduce the time the glutarimide is exposed to base.[1] |
| Base | DIPEA (Diisopropylethylamine) | Non-nucleophilic base; preferred over TEA to minimize ring opening.[1] |
| Solvent | DMF or DMSO | Lenalidomide derivatives have poor solubility in DCM/THF. |
| Stoichiometry | 1:1:1.2 (Amine:Acid:HATU) | Slight excess of activated acid ensures complete consumption of the valuable ligand. |
| pH Control | Base Equivalence ≤ 3.0 | Sufficient to neutralize the HCl salt and activate the acid, but low enough to prevent hydrolysis. |
Experimental Protocol
Materials
-
Amine: Lenalidomide-C5-NH2 hydrochloride (1.0 equiv).[1]
-
Acid: Target Ligand-Linker-COOH (1.0 - 1.2 equiv).[1]
-
Coupling Reagent: HATU (1.2 equiv).[1]
-
Base: DIPEA (anhydrous, 2.5 - 3.0 equiv).[1]
-
Solvent: Anhydrous DMF (Dimethylformamide).[1]
Step-by-Step Procedure
Step 1: Activation of Carboxylic Acid
-
In a clean, dry vial, dissolve the Carboxylic Acid (1.0 - 1.2 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Add HATU (1.2 equiv).[1]
-
Add DIPEA (1.0 equiv only).[1]
-
Stir at room temperature (RT) for 5–10 minutes .
-
Expert Note: A short pre-activation time ensures the active ester is formed before the sensitive amine is introduced.
-
Step 2: Coupling Reaction
-
In a separate vial, dissolve/suspend Lenalidomide-C5-NH2 HCl (1.0 equiv) in a minimal volume of DMF.
-
Add the remaining DIPEA (1.5 - 2.0 equiv) to this suspension to neutralize the salt.[1]
-
Immediately transfer the amine solution into the activated acid solution from Step 1.
-
Flush with Nitrogen/Argon and cap the vial.
-
Stir at RT for 1–4 hours .
Step 3: Monitoring (QC Check 1)
-
Take a 5 µL aliquot after 1 hour.
-
Dilute in 200 µL MeCN/Water (50:50).
Step 4: Workup & Purification
Crucial:Do NOT perform a standard basic aqueous extraction (e.g., NaHCO3 wash), as this will hydrolyze the glutarimide.
Method A: Direct Purification (Recommended) [1]
-
Dilute the reaction mixture with DMSO or MeOH/Water (1:1).
-
Filter through a 0.45 µm syringe filter.[1]
-
Inject directly onto Reverse-Phase Preparative HPLC (C18 column).[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]
-
Gradient: 5% to 95% MeCN over 20 min.
-
-
Lyophilize fractions immediately.
Method B: Precipitation (For Scale >100 mg) [1]
-
Pour the reaction mixture into 10 volumes of ice-cold Diethyl Ether or Ethyl Acetate .
-
Centrifuge to collect the precipitate.
-
Wash the pellet 2x with Ether.
-
Dry under vacuum.[1]
Quality Control & Validation
Structural Validation (NMR)
To confirm the integrity of the glutarimide ring, acquire a 1H NMR (DMSO-d6) .[1]
-
Diagnostic Signal: Look for the glutarimide imide proton (–NH– ) as a broad singlet around 10.9 – 11.1 ppm .
-
Loss of Signal: If this peak is missing or shifted significantly upfield, ring opening (hydrolysis) has occurred.
Workflow Visualization
The following diagram illustrates the logical flow and decision points for the synthesis.
Caption: Logic flow for Lenalidomide-C5-NH2 amide coupling, highlighting critical LC-MS checkpoints for glutarimide stability.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Ring Hydrolysis (+18 Da) | Excess base or prolonged reaction time.[1] | Reduce DIPEA to 2.0 equiv total. Use collidine (weaker base) instead of DIPEA.[1] |
| Incomplete Reaction | Amine salt not fully neutralized.[1] | Ensure at least 1.0 equiv of base is added specifically for the HCl salt. |
| Poor Solubility | High hydrophobicity of linker. | Add 10-20% DMSO to the DMF.[1] Sonicate the amine salt before addition. |
| Epimerization | Over-activation of chiral acid. | Use PyBOP instead of HATU; keep activation time <5 mins. |
References
-
MedChemExpress (MCE). Lenalidomide-C5-NH2 hydrochloride Product Page. Accessed February 2026.[1] Link
-
PubChem. Lenalidomide-C5-NH2 hydrochloride (CID 154573751).[1] National Library of Medicine. Link[1]
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. (Discusses linker chemistry and glutarimide stability). Link
-
Bartlett, D. W., et al. (2019).[1] The evolution of thalidomide and its derivatives as anticancer agents. Nature Reviews Cancer.[1] (Reference for glutarimide hydrolysis mechanisms). Link
Sources
Application Note: Designing PROTAC Linkers with Lenalidomide-C5-NH2 Intermediates
This Application Note and Protocol guide details the strategic use of Lenalidomide-C5-NH2 , a specialized functionalized intermediate for PROTAC (Proteolysis Targeting Chimera) development.[1]
Executive Summary
The development of effective PROTACs requires precise control over the "Linkerology"—the chemical composition, length, and exit vector connecting the E3 ligase ligand to the target protein warhead.[1] Lenalidomide-C5-NH2 (CAS: 2595367-27-2) is a critical "ready-to-use" intermediate that simplifies this process. Unlike standard Lenalidomide, which presents a weakly nucleophilic aromatic amine (aniline) at the C4 position, Lenalidomide-C5-NH2 features a 5-carbon alkyl chain terminating in a highly reactive primary aliphatic amine .[1]
This guide outlines the design principles, synthetic protocols, and validation workflows for leveraging this intermediate to construct high-potency degraders.[1]
Scientific Rationale & Design Principles
The "Exit Vector" Advantage
Standard PROTAC synthesis often involves reacting the C4-aniline of Lenalidomide, which is electronically deactivated and sterically hindered.[1] This frequently results in low yields or requires harsh conditions that can racemize the glutarimide ring.[1]
Lenalidomide-C5-NH2 solves this by providing:
-
Enhanced Nucleophilicity: The terminal aliphatic amine (
) reacts rapidly with activated esters or carboxylic acids under mild conditions.[1] -
Pre-Validated Exit Vector: The C4-substitution pattern mimics the solvent-exposed trajectory of established degraders, ensuring the CRBN binding pocket remains unperturbed.[1]
-
Defined Linker Length: The 5-carbon (pentyl) chain acts as a "spacer," providing an initial ~6-7 Å separation, which can be further extended with PEG or rigid linkers.[1]
Structural Comparison
It is critical to distinguish between the linker length nomenclature and ring position nomenclature found in literature.
| Compound | Structure Description | Key Feature | Application |
| Lenalidomide | C4-Amino (Aniline) | Weak Nucleophile | Standard starting material; difficult coupling. |
| Lenalidomide-C5-NH2 | C4-Pentyl-Amine | Strong Nucleophile | Focus of this guide. Pre-installed alkyl spacer. |
| "C5-Lenalidomide" | C5-Amino (Isoindolinone ring) | Alternative Vector | Used to sample different ternary complex geometries. |
Ternary Complex Geometry
The choice of Lenalidomide-C5-NH2 dictates a specific geometric constraint. The flexible pentyl chain allows the target protein to adopt multiple orientations relative to CRBN, often increasing the probability of finding a productive ubiquitination zone.[1]
Caption: Logical flow of the PROTAC ternary complex using Lenalidomide-C5-NH2. The C5 spacer acts as the primary exit vector.[1]
Experimental Protocol: Chemical Synthesis
Objective: Conjugate Lenalidomide-C5-NH2 to a Target Ligand-Linker-COOH.
Materials
-
Amine: Lenalidomide-C5-NH2 hydrochloride (MW: 365.85 g/mol ).[2][3][4]
-
Acid: Carboxylic acid-functionalized Warhead (e.g., JQ1-COOH for BRD4).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
-
Solvent: Anhydrous DMF (Dimethylformamide).[1]
Step-by-Step Procedure
-
Activation:
-
Coupling:
-
Monitoring (LC-MS):
-
Workup & Purification:
-
Dilute the reaction mixture with DMSO (1 mL) and filter through a 0.45 µm syringe filter.
-
Prep-HPLC Method:
-
Lyophilize fractions to obtain the final PROTAC powder.[1]
-
Biological Validation Protocol
Once synthesized, the PROTAC must be validated for ternary complex formation and degradation efficiency.[1]
Ternary Complex Assay (AlphaLISA)
This assay confirms that your new linker design allows the PROTAC to bridge the E3 ligase and the POI.[1]
-
Reagents: Biotinylated-CRBN, His-tagged POI, AlphaLISA Acceptor beads (Anti-His), Streptavidin Donor beads.[1]
-
Protocol:
-
Incubate Biotin-CRBN (10 nM) + His-POI (10 nM) + Serial dilutions of PROTAC in buffer (PBS + 0.1% BSA).
-
Incubate for 1 hour at RT.
-
Add Acceptor and Donor beads.[1] Incubate 1 hour in dark.
-
Read signal (615 nm).[1]
-
Success Metric: A "Hook Effect" (bell-shaped curve) indicates successful ternary complex formation.[1]
-
Degradation Assay (Western Blot)[1]
-
Cell Line: Relevant disease model (e.g., MM.1S for myeloma).[1]
-
Dosing: Treat cells with PROTAC (0.1, 1, 10, 100, 1000 nM) for 16–24 hours.[1]
-
Controls: DMSO (Negative), Lenalidomide alone (Competition control), Epoxomicin (Proteasome inhibitor control).[1]
-
Analysis: Lysate preparation -> SDS-PAGE -> Western Blot for POI. Normalize to housekeeping protein (GAPDH/Actin).[1]
-
Calculation: Determine DC50 (Concentration required for 50% degradation).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield in Coupling | Incomplete activation or salt interference. | Ensure HATU is fresh. Increase DIPEA to 4-5 equiv to fully neutralize the HCl salt of the amine.[1] |
| Hydrolysis of Glutarimide | pH too high or water present.[1] | Use anhydrous DMF.[1] Avoid aqueous workups; inject directly onto Prep-HPLC.[1] Keep pH < 8.[1]5. |
| Poor Solubility | Linker is too lipophilic (Alkyl chain).[1] | If using Lenalidomide-C5-NH2 (hydrophobic), couple it to a PEG-rich warhead or introduce a solubilizing group (piperazine) in the warhead linker. |
| No Degradation | "Hook Effect" at low concentrations or steric clash.[1] | The 5-carbon spacer might be too short or too flexible.[1] Switch to a rigid linker analog or extend with PEG3.[1] |
References
-
MedChemExpress. Lenalidomide-C5-NH2 hydrochloride Product Datasheet. CAS No. 2595367-27-2.[1][2][3][4][5][6] Link
-
Chamberlain, P. P., et al. (2014).[1] Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature Structural & Molecular Biology.[1] Link
-
Toure, M., & Crews, C. M. (2016).[1] Small-Molecule PROTACs: New Approaches to Protein Degradation. Angewandte Chemie International Edition. Link[1]
-
Sigma-Aldrich. C5 Lenalidomide-dipiperazine-NH2 hydrochloride (Alternative Exit Vector Analog). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CAS 2595367-27-2: 3-(4-(5-Aminopentyl)-1-oxoisoindolin-2-y… [cymitquimica.com]
- 4. Lenalidomide-C5-NH2 hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 5. Lenalidomide-C5-NH2 hydrochloride | C18H24ClN3O3 | CID 154573751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Step-by-Step Synthesis of Lenalidomide-Based Degraders
Executive Summary & Mechanistic Rationale
Lenalidomide (Revlimid) is a derivative of thalidomide that acts as a "molecular glue," binding to the E3 ubiquitin ligase Cereblon (CRBN) . In the context of Targeted Protein Degradation (TPD), Lenalidomide is utilized as the E3-recruiting ligand within a PROTAC (Proteolysis-Targeting Chimera) architecture.[1][2]
Unlike traditional inhibition, PROTACs function catalytically. The synthesis of these heterobifunctional molecules requires a precise chemical strategy to link the Lenalidomide warhead (E3 binder) to a Target Protein Ligand (POI Ligand) via a specialized Linker .
The Core Challenge: Selectivity in Functionalization
Lenalidomide possesses multiple reactive sites (imide nitrogens and an aniline amine). The critical synthetic challenge is chemoselectivity : modifying the C4-amino group (aniline) without disturbing the glutarimide ring, which is essential for CRBN binding. This guide details the chemoselective alkylation and reductive amination strategies that have become the industry standard for high-yield PROTAC synthesis.
DOT Diagram: Mechanism of Action
Figure 1: The catalytic cycle of Lenalidomide-based protein degradation.
Retrosynthetic Analysis & Strategy
Successful PROTAC synthesis is rarely linear. A convergent approach is recommended to maximize yield and minimize the loss of expensive POI ligands.
Strategic Workflow
-
Phase A (E3 Module): Functionalize Lenalidomide at the C4-position to create a "Linker-Ready" intermediate.
-
Phase B (POI Module): Functionalize the Target Ligand with a complementary handle (e.g., Carboxylic acid, Azide).
-
Phase C (Convergence): Couple Module A and Module B via Amide Bond formation or Click Chemistry.
Figure 2: Convergent synthetic strategy for modular PROTAC assembly.
Detailed Experimental Protocols
Phase 1: Chemoselective Functionalization of Lenalidomide
Objective: Install a linker at the C4-amino position without affecting the glutarimide ring.
Method A: Reductive Amination (Standard) This method is preferred for introducing alkyl chains or PEG linkers terminating in an aldehyde.
Reagents:
-
Lenalidomide (1.0 equiv)
-
Linker-Aldehyde (e.g., NBoc-PEG4-CHO) (1.2 equiv)
-
Sodium Cyanoborohydride (NaBH3CN) (2.0 equiv)
-
Acetic Acid (catalytic)
-
Solvent: Methanol (MeOH) or DMF[1]
Protocol:
-
Dissolution: Dissolve Lenalidomide (1 mmol, 259 mg) and the Linker-Aldehyde (1.2 mmol) in anhydrous MeOH (10 mL).
-
Activation: Add catalytic Acetic Acid (2 drops) to adjust pH to ~5–6. Stir at Room Temperature (RT) for 30 minutes to allow imine formation.
-
Reduction: Cool the solution to 0°C. Add NaBH3CN (2 mmol, 126 mg) portion-wise.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Look for M+1 of the secondary amine).
-
Quench: Quench with saturated NaHCO3 solution (5 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (DCM:MeOH 95:5).
Method B: Direct N-Alkylation (High Utility) Based on Qiu et al. (Org. Lett. 2019), using DIPEA promotes selective reaction at the aniline nitrogen over the imide.
Reagents:
-
Lenalidomide (1.0 equiv)
-
Linker-Halide (e.g., tert-butyl (3-bromopropyl)carbamate) (2.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: NMP (N-methyl-2-pyrrolidone) or DMF
Protocol:
-
Setup: In a pressure vial, dissolve Lenalidomide (1 mmol) in NMP (3 mL).
-
Addition: Add DIPEA (3 mmol) and the Linker-Halide (2 mmol).
-
Heating: Seal the vial and heat to 110°C for 12 hours.
-
Note: High temperature is required to overcome the low nucleophilicity of the aniline.
-
-
Workup: Cool to RT. Dilute with water (15 mL) and extract with Ethyl Acetate.
-
Purification: The crude often contains unreacted Lenalidomide. Purify via Reverse-Phase Preparative HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid) to isolate the mono-alkylated product.
Phase 2: Convergent Coupling (The "Click" or Amide Step)
Objective: Join the Lenalidomide-Linker to the POI Ligand.
Scenario: You have a Lenalidomide-Linker-NH2 (after deprotecting the Boc group from Phase 1) and a POI-Ligand-COOH .
Reagents:
-
Lenalidomide-Linker-NH2 (1.0 equiv)
-
POI-Ligand-COOH (1.0 equiv)
-
HATU (1.2 equiv)
-
HOAt (1.2 equiv) - Optional, boosts efficiency
-
DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Protocol:
-
Activation: Dissolve POI-Ligand-COOH (0.1 mmol) in DMF (1 mL). Add HATU (0.12 mmol) and DIPEA (0.3 mmol). Stir for 5 minutes at RT.
-
Observation: Solution may turn slightly yellow.
-
-
Coupling: Add Lenalidomide-Linker-NH2 (0.1 mmol) dissolved in DMF (0.5 mL).
-
Reaction: Stir at RT for 2–4 hours.
-
QC Check: Monitor by LC-MS. The reaction is usually fast. If starting material remains after 4 hours, add more HATU.
-
-
Isolation:
Purification & Characterization Standards
PROTACs are often "greasy" and difficult to purify. Standard silica chromatography is frequently insufficient.
Recommended Purification System:
-
Technique: Preparative HPLC (Reverse Phase).[1]
-
Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA if solubility is poor).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol.
-
Gradient: Typically 5% B to 95% B over 20 minutes.
Characterization Checklist (Self-Validation):
| Metric | Acceptance Criteria | Method |
|---|---|---|
| Identity | M+1 peak matches theoretical mass | LC-MS (ESI+) |
| Purity | >95% (Critical for biological assays) | HPLC (UV 254 nm) |
| Structure | Diagnostic peaks: Glutarimide NH (~11 ppm), Aromatic protons (7-8 ppm) | 1H NMR (DMSO-d6) |
| Solubility | Clear solution at 10 mM in DMSO | Visual Inspection |
Troubleshooting & Optimization
Issue 1: Poor Solubility during Synthesis
-
Cause: Lenalidomide and many POI ligands are flat, aromatic structures that stack.
-
Solution: Use DMSO/DMF (1:1) as the reaction solvent. If precipitation occurs during coupling, gently warm to 40°C.
Issue 2: Over-Alkylation (Bis-alkylation)
-
Cause: The aniline nitrogen reacts twice with the alkyl halide.
-
Solution: Use a large excess of Lenalidomide (2-3 equiv) relative to the linker halide, or switch to Reductive Amination (Method A), which stops cleanly at the secondary amine due to steric hindrance.
Issue 3: Hydrolysis of the Glutarimide Ring
-
Cause: Basic conditions (high pH) or prolonged exposure to water.
-
Solution: Avoid strong inorganic bases (NaOH, KOH). Use non-nucleophilic organic bases (DIPEA, TEA). Store final compounds as solids at -20°C; do not leave in aqueous solution for days.
References
-
Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376-1381.
- Foundational paper describing dBET1 and the general synthesis of Thalidomide/Lenalidomide PROTACs.
-
Qiu, X., et al. (2019).[4][5] "Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction." Organic Letters, 21(10), 3838–3841.[5] [4]
- Key reference for the direct alkyl
-
Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350.
- Establishes Cereblon as the target.
-
Bartlett, D. W., & Gilbert, A. M. (2022). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 3(6).
- Review of linker chemistry str
Sources
Application Note: A Guide to Optimizing Linker Length in PROTAC Design Using Lenalidomide-C5-NH2
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific proteins rather than inhibiting them. A PROTAC is a heterobifunctional molecule composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation, stability, and geometry of the productive ternary complex (POI-PROTAC-E3 ligase). This guide provides a detailed framework and experimental protocols for the rational optimization of linker length, using the versatile Cereblon (CRBN) E3 ligase ligand, Lenalidomide-C5-NH2, as a foundational building block.
Introduction: The Centrality of the Linker in PROTAC Function
Targeted protein degradation hijacks the cell's native ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2][3] A PROTAC molecule acts as a molecular matchmaker, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 complex to the target protein, marking it for destruction by the 26S proteasome.[]
While the choice of ligands for the POI and E3 ligase determines the "what" and "how" of degradation, the linker dictates the "how well." Its length, composition, and attachment points are pivotal factors that govern the overall efficiency and selectivity of the PROTAC.[3][][6] An improperly designed linker can fail to span the distance between the two proteins, or it can be excessively long, leading to unproductive binding and a phenomenon known as the "hook effect," where degradation efficiency decreases at high concentrations.[7] Therefore, a systematic optimization of the linker is an indispensable step in the development of a potent and selective PROTAC.
This guide focuses on leveraging Lenalidomide, a well-established immunomodulatory drug (IMiD) that binds to the CRBN E3 ligase, as the E3 ligase-recruiting element.[8][9][10][11] Specifically, we will utilize Lenalidomide-C5-NH2, a derivative featuring a 5-carbon alkyl chain with a terminal amine, which provides a convenient and strategically positioned handle for linker attachment.[12][13]
The Optimization Workflow: A Cyclical Approach
Empirical optimization of the linker requires a systematic, multi-step process. The core principle is to generate a small, focused library of PROTACs where the primary variable is the linker length or type, and then to evaluate their biological activity to identify optimal candidates.[]
Part 1: Protocol for PROTAC Library Synthesis
This protocol describes the synthesis of a PROTAC library by coupling a series of polyethylene glycol (PEG) linkers of varying lengths to Lenalidomide-C5-NH2 and a hypothetical POI ligand containing a carboxylic acid functional group. PEG linkers are commonly used due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final PROTAC.[14][15]
Materials & Reagents
-
Lenalidomide-C5-NH2 hydrochloride (E3 Ligand Building Block)
-
POI Ligand-COOH (Protein of Interest Ligand)
-
Amine-PEGn-Carboxylic Acid linkers (e.g., n=2, 3, 4, 5)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reverse-phase HPLC system for purification
-
LC-MS system for characterization
Step-by-Step Synthesis Protocol
The synthesis is a two-step amide coupling process. First, the POI ligand is coupled to the bifunctional PEG linker. Second, the resulting intermediate is coupled to Lenalidomide-C5-NH2.
Step 1: Coupling of POI Ligand to PEG Linker
-
Dissolve POI Ligand: In a clean, dry vial, dissolve the POI Ligand-COOH (1.0 eq) in anhydrous DMF.
-
Activate Carboxylic Acid: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes. Causality: HATU is a peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine.
-
Add Linker: Add the Amine-PEGn-COOH linker (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Work-up & Purification: Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Purify the resulting POI-Linker intermediate using flash chromatography or preparative HPLC to yield the purified product. Confirm identity via LC-MS.
Step 2: Coupling of POI-Linker Intermediate to Lenalidomide-C5-NH2
-
Dissolve Intermediate: In a new vial, dissolve the purified POI-Linker intermediate from Step 1 (1.0 eq) in anhydrous DMF.
-
Activate Carboxylic Acid: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
-
Add E3 Ligand: Add Lenalidomide-C5-NH2 hydrochloride (1.2 eq) and an additional equivalent of DIPEA to neutralize the hydrochloride salt. Expertise Note: Ensuring the free amine of Lenalidomide-C5-NH2 is available is critical for the reaction to proceed efficiently.[16]
-
Reaction: Stir the reaction at room temperature overnight (12-16 hours). Monitor completion by LC-MS.
-
Final Purification & Characterization: Purify the final PROTAC product by reverse-phase preparative HPLC. Lyophilize the pure fractions to obtain the final compound as a powder.
-
Validation: Confirm the identity and purity (>95%) of the final PROTAC using analytical HPLC and high-resolution mass spectrometry (HRMS).
Repeat this two-step process for each desired linker length (e.g., PEG2, PEG3, PEG4) to generate the PROTAC library.
Part 2: Protocol for Biological Evaluation
Once synthesized and purified, the PROTAC library must be evaluated for its ability to induce the degradation of the target protein in a cellular context.
Key Evaluation Metrics
-
DC₅₀ (Degradation Concentration 50%): The concentration of PROTAC required to degrade 50% of the target protein. This is a measure of potency.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation observed. This is a measure of efficacy.[17]
Protocol: Western Blotting for Dose-Response Analysis
-
Cell Culture: Plate cells expressing the endogenous POI in 12-well or 24-well plates. Allow cells to adhere and grow to 70-80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of each PROTAC from the library (e.g., from 1 µM down to 1 pM) in cell culture medium. Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing the different PROTAC concentrations. Incubate for a predetermined time point (a 16-24 hour incubation is a common starting point).[18]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the Western blot.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detector.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the POI band intensity to the loading control for each lane.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the log of PROTAC concentration and fit the data to a dose-response curve using software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.[19]
-
Data Presentation and Interpretation
The results of the dose-response experiments should be summarized in a table to facilitate direct comparison between the different linkers in the library.
Table 1: Hypothetical Degradation Data for a PROTAC Library
| PROTAC ID | Linker Moiety | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | PEG2 | 9 | 150 | 75 |
| PROTAC-2 | PEG3 | 12 | 25 | 92 |
| PROTAC-3 | PEG4 | 15 | 80 | 88 |
| PROTAC-4 | PEG5 | 18 | 200 | 81 |
In this hypothetical example, PROTAC-2, with a 12-atom PEG3 linker, demonstrates the optimal balance of potency (lowest DC₅₀) and efficacy (highest Dₘₐₓ). This suggests that this specific length facilitates the most stable and productive ternary complex formation for this particular POI-CRBN pair.
Conclusion and Future Directions
The systematic synthesis and evaluation of a focused library of PROTACs with varied linker lengths is a cornerstone of modern degrader development. By using versatile building blocks like Lenalidomide-C5-NH2, researchers can efficiently explore the chemical space necessary to identify linkers that promote optimal ternary complex formation and potent protein degradation. The protocols outlined in this guide provide a robust, self-validating framework for this critical optimization process. Future work may involve exploring linker composition (e.g., alkyl vs. PEG), rigidity, and alternative attachment points to further refine the pharmacological properties of the lead PROTAC. Advanced biophysical assays, such as Surface Plasmon Resonance (SPR) or NanoBRET, can also provide deeper mechanistic insights into ternary complex stability and kinetics, further guiding rational PROTAC design.[20]
References
-
Protocols.io. (2022). Linker Design and Optimization. [Link]
-
National Center for Biotechnology Information. (n.d.). Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. [Link]
-
ResearchGate. (2022). (PDF) Linker Design and Optimization v1. [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]
-
Royal Society of Chemistry. (n.d.). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). [Link]
-
Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development. [Link]
-
National Center for Biotechnology Information. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. [Link]
-
ACS Publications. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]
-
ACS Publications. (2019). Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
PubMed. (n.d.). Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction. [Link]
-
University of Wisconsin–Madison. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. [Link]
-
ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. [Link]
-
Frontiers. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]
-
National Center for Biotechnology Information. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]
-
BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Link]
-
Wikipedia. (n.d.). Targeted protein degradation. [Link]
-
bioRxiv. (2024). Interpretable PROTAC degradation prediction with structure-informed deep ternary attention framework. [Link]
-
Bio-Techne. (n.d.). Targeted Protein Degradation. [Link]
-
PubMed. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
National Center for Biotechnology Information. (n.d.). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. [Link]
-
ResearchGate. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF. [Link]
Sources
- 1. lifesensors.com [lifesensors.com]
- 2. Targeted protein degradation - Wikipedia [en.wikipedia.org]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lenalidomide-C5-NH2 (TFA) Solubilization
Product: Lenalidomide-C5-NH2 (TFA Salt) Application: E3 Ligase Ligand for PROTAC® Conjugation Solvent Focus: Dimethyl Sulfoxide (DMSO)
Diagnostic Overview: Quick Reference
Before proceeding with aggressive troubleshooting, match your observation to the physical state described below.
| Observation | Physical State | Probable Cause | Recommended Action |
| Cloudy Suspension | Fine particulates visible | High lattice energy or moisture contamination in DMSO. | Sonicate (40 kHz, 10 min) + Gentle Heat (40°C). |
| Viscous Gel | Translucent, sticky mass | Hydrogen bonding network formation (common with alkyl-linker salts). | Add Co-solvent (e.g., DMF) or increase dilution if possible. |
| Precipitate after Freezing | Crystals at bottom | "Crashing out" due to low temperature storage. | Vortex vigorously at RT. Do NOT heat above 40°C if stored for long periods. |
| Yellowing of Solution | Color change | Oxidation of the amine (rare in TFA salt) or hydrolysis of the glutarimide ring. | Check pH. If basic (>8), hydrolysis is likely. Discard if critical. |
Troubleshooting Guide (FAQs)
Q1: Why is the TFA salt form difficult to dissolve in DMSO compared to parent Lenalidomide?
The Science: Parent Lenalidomide is a neutral molecule with moderate polarity. The Lenalidomide-C5-NH2 (TFA) derivative contains a hydrophobic pentyl chain (C5) and a polar ammonium trifluoroacetate headgroup (-NH3+ CF3COO-). This structure creates an amphiphilic molecule. At high concentrations (>50 mM), these molecules can stack effectively due to the hydrophobic effect of the alkyl chain and the strong ionic lattice energy of the salt. In DMSO, if the water content is even marginally high (>0.1%), the salt may prefer to aggregate rather than solvate, leading to "oiling out" or cloudiness [1][2].
Q2: Can I heat the solution to improve solubility?
Yes, but with strict limits. You may heat the mixture to 40°C - 45°C for 5-10 minutes.
-
Warning: Lenalidomide contains a glutarimide ring which is susceptible to hydrolysis (ring-opening) at elevated temperatures, particularly in the presence of water or bases. Do not exceed 50°C.
Q3: I am performing an amide coupling (PROTAC synthesis). Should I remove the TFA?
Critical Insight: You generally do not need to remove the TFA salt beforehand, but you must neutralize it in situ. The TFA salt protects the amine from oxidation. However, for the amine to react with an activated ester (e.g., NHS-ester) or acid, it must be in its free base form (NH2).
-
Protocol: Add 2.0 - 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to your reaction mixture immediately before adding the linker/warhead. This releases the free amine in situ without requiring a separate extraction step that could lead to yield loss [3].
Q4: My DMSO stock solution froze at -20°C and won't redissolve.
DMSO has a high freezing point (19°C). When it freezes, it forms a crystal lattice that excludes the solute, forcing the Lenalidomide derivative into local areas of extremely high concentration, causing precipitation.
-
Fix: Thaw completely at Room Temperature (RT). Vortex for 30 seconds. If solids persist, sonicate for 5 minutes. Avoid repeated freeze-thaw cycles; aliquot your stocks [4].[1]
Standard Operating Procedures (SOPs)
Protocol A: Standard Dissolution (Up to 50 mM)
Use this for preparing stock solutions for storage.
-
Preparation: Ensure DMSO is anhydrous (water content <0.1%). Moisture is the primary enemy of solubility for this salt.
-
Weighing: Weigh the Lenalidomide-C5-NH2 (TFA) powder into a microcentrifuge tube.
-
Solvent Addition: Add half the required volume of DMSO.
-
Agitation: Vortex vigorously for 30 seconds.
-
Sonication: Sonicate in a water bath at RT for 10 minutes.
-
Note: If the solution is cloudy, warm the bath to 40°C.
-
-
Final Dilution: Add the remaining DMSO to reach the target volume.
-
Clarification: If minor particulates remain, centrifuge at 10,000 x g for 2 minutes. Transfer the supernatant to a fresh tube (the pellet is likely inorganic salt impurities or insoluble aggregates).
Protocol B: In Situ Neutralization (For Conjugation)
Use this when reacting with a carboxylic acid or NHS-ester.
-
Dissolve the Lenalidomide-C5-NH2 (TFA) in DMSO at 2x the desired reaction concentration.
-
Add 3.0 equivalents of DIPEA (or Triethylamine).
-
Vortex briefly. The solution may clear up significantly as the free base is often more soluble in organic media than the salt.
-
Immediately add this solution to your activated warhead/linker partner.
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for handling solubility issues.
Caption: Decision tree for troubleshooting Lenalidomide-C5-NH2 (TFA) solubility in DMSO.
References
-
Cayman Chemical. (2023).[2] Lenalidomide Product Information & Solubility Data. Retrieved from
-
MedChemExpress. (2024). Lenalidomide-C5-NH2 hydrochloride Technical Data Sheet. Retrieved from
-
Reddit Chem Community. (2022). Discussion on Amide Coupling using TFA Salts of Amines. Retrieved from
-
Cell Signaling Technology. (2023). Lenalidomide Storage and Stability Guidelines. Retrieved from
-
Nalawade, S. P., et al. (2023). Development and validation of Lenalidomide in human plasma by LC-MS/MS. PMC. Retrieved from
Sources
Troubleshooting low yields in Lenalidomide-C5-NH2 conjugation reactions
Welcome to the technical support center for Lenalidomide-C5-NH2 conjugation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific bioconjugation reaction. Here, we delve into the common challenges that can lead to low yields and provide in-depth, scientifically grounded solutions to optimize your experimental outcomes.
The Chemistry of Conjugation: An Overview
The conjugation of Lenalidomide to a C5-amine linker typically involves the formation of a stable amide bond. This is most commonly achieved by activating a carboxylic acid group on one molecule to react with the primary amine on the other. A prevalent and effective method for this is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The process begins with the activation of a carboxyl group by EDC, forming a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable in aqueous solutions and can be readily displaced by a primary amine to form the desired amide bond. However, to enhance the efficiency and stability of the reaction, NHS is often included.[1] EDC couples NHS to the carboxyl group, creating a more stable NHS ester. This amine-reactive intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate and reacts efficiently with primary amines at physiological pH to form a stable amide linkage.[1][2]
Troubleshooting Low Conjugation Yields
This section addresses specific issues that can arise during the Lenalidomide-C5-NH2 conjugation process, presented in a question-and-answer format.
Question 1: My reaction yield is consistently low, even with stoichiometric amounts of reactants. What are the likely causes and how can I improve it?
Answer:
Low yields in conjugation reactions, despite correct stoichiometry, often stem from suboptimal reaction conditions or reagent degradation. Here’s a breakdown of potential causes and solutions:
1. Suboptimal Reaction pH:
-
The "Why": The reaction between an NHS ester and a primary amine is highly pH-dependent.[3] The primary amine on your C5-NH2 linker needs to be in its unprotonated form to act as an effective nucleophile. At a low pH, the amine group is protonated (-NH3+), rendering it unreactive.[3] Conversely, at a very high pH, the rate of hydrolysis of the NHS ester increases significantly, consuming the activated species before it can react with the amine.[2][3][4] The optimal pH for most NHS ester conjugations is between 8.3 and 8.5.[3]
-
The Solution:
-
Ensure your reaction buffer is maintained at a pH between 8.3 and 8.5. Borate buffer (50 mM, pH 8.5) or carbonate buffer (100 mM, pH 8.0-8.5) are excellent choices.[5]
-
Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your C5-NH2 linker for reaction with the activated Lenalidomide.[6] If you use these buffers, it should only be at the end to quench the reaction.[2][5]
-
2. Hydrolysis of the Activated Species:
-
The "Why": The NHS ester is susceptible to hydrolysis, especially in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature.[2][4] For instance, the half-life of an NHS ester can decrease from hours at pH 7.0 to mere minutes at pH 8.6.[2][4] If the activated Lenalidomide is exposed to aqueous buffer for an extended period before the addition of the C5-NH2 linker, a significant portion may be inactivated.
-
The Solution:
-
Prepare the activated Lenalidomide (Lenalidomide + EDC/NHS) immediately before use.
-
Add the C5-NH2 linker to the activated Lenalidomide solution promptly.
-
3. Reagent Quality and Storage:
-
The "Why": EDC and NHS esters are moisture-sensitive.[5][6] Improper storage can lead to degradation and loss of activity. Similarly, the use of low-quality solvents can introduce nucleophilic impurities that consume the activated species. For example, DMF can degrade to dimethylamine, which will react with the NHS ester.[3]
-
The Solution:
4. Solubility Issues:
-
The "Why": If either Lenalidomide or the C5-NH2 linker has poor solubility in the reaction buffer, it can lead to a heterogeneous reaction mixture and consequently, low yields.
-
The Solution:
-
If solubility is an issue, consider dissolving the poorly soluble component in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer.[3] Be mindful that high concentrations of organic solvents can affect the stability and activity of biomolecules if they are part of the construct.
-
Question 2: I'm observing multiple peaks in my HPLC analysis post-reaction, and my desired product peak is small. What could be the cause?
Answer:
The presence of multiple peaks in your analytical chromatogram suggests the formation of side products or the presence of unreacted starting materials. Here’s how to diagnose and address this:
1. Side Reactions:
-
The "Why": Besides the desired amide bond formation, other nucleophiles present in the reaction mixture can react with the activated Lenalidomide. If your C5-NH2 linker is attached to a larger molecule with other nucleophilic groups (e.g., thiols, hydroxyls), these can also react, leading to a heterogeneous product mixture.
-
The Solution:
-
If your molecule contains other reactive groups, consider using protecting groups to block them before the conjugation reaction.
-
Optimize the stoichiometry to favor the desired reaction. A slight excess of the amine component can sometimes drive the reaction to completion and minimize side products.
-
2. Unreacted Starting Materials:
-
The "Why": The presence of large peaks corresponding to Lenalidomide and the C5-NH2 linker indicates an incomplete reaction. This could be due to any of the reasons mentioned in Question 1 (suboptimal pH, hydrolysis, poor reagent quality).
-
The Solution:
-
Systematically review and optimize your reaction conditions as outlined in the previous section.
-
Monitor the reaction progress over time using a suitable analytical technique like HPLC or LC-MS to determine the optimal reaction time.[7]
-
3. Instability of Lenalidomide:
-
The "Why": While Lenalidomide is generally stable, it can be sensitive to certain conditions. For instance, it is known to be sensitive to oxidation.[8] It can also undergo racemization at neutral or alkaline pH.[9] Degradation of Lenalidomide during the reaction will result in a lower yield of the desired conjugate.
-
The Solution:
-
Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.
-
Be mindful of the potential for racemization at higher pH values and consider this during your analytical characterization.
-
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation
This protocol is designed to minimize the risk of self-polymerization if your molecule containing the C5-NH2 linker also has carboxyl groups.
Materials:
-
Lenalidomide (with a carboxylic acid handle)
-
C5-NH2 linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES, pH 6.0[10]
-
Coupling Buffer: 100 mM Sodium Borate, pH 8.5[5]
-
Quenching Solution: 1 M Tris-HCl, pH 7.4[5]
-
Anhydrous DMSO or DMF[3]
Procedure:
-
Reagent Preparation:
-
Dissolve Lenalidomide in a minimal amount of anhydrous DMSO or DMF.
-
Dissolve the C5-NH2 linker in the Coupling Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.
-
-
Activation of Lenalidomide:
-
In a reaction vessel, combine the dissolved Lenalidomide with a 5-10 fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Conjugation:
-
Add the C5-NH2 linker solution to the activated Lenalidomide. A 1.5 to 2-fold molar excess of the amine linker over Lenalidomide is a good starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS esters.[5]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as reverse-phase HPLC (RP-HPLC) or solid-phase extraction (SPE).[11]
-
Protocol 2: Reaction Monitoring and Analysis
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring reaction progress and assessing the purity of the final product. A reverse-phase C18 column is often suitable.[8][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the desired product's molecular weight, aiding in peak identification.
Procedure:
-
At various time points during the conjugation reaction (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately by adding a small amount of a strong acid (e.g., trifluoroacetic acid) to lower the pH and stop the reaction.
-
Analyze the quenched aliquot by HPLC or LC-MS to observe the consumption of starting materials and the formation of the product.
Visualizing the Process
Conjugation Workflow
Caption: A typical workflow for Lenalidomide-C5-NH2 conjugation.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low conjugation yields.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale | Potential Issue if Deviated |
| Reaction pH | 8.3 - 8.5 | Optimal for deprotonated primary amine and manageable NHS ester hydrolysis.[3] | Low pH: Protonated amine is unreactive. High pH: Rapid hydrolysis of NHS ester.[2][3] |
| EDC:Sulfo-NHS Molar Ratio | 1:1 to 1:1.2 | Ensures efficient conversion of the O-acylisourea intermediate to the more stable Sulfo-NHS ester. | An excess of EDC can lead to side reactions. |
| (EDC/Sulfo-NHS):Lenalidomide | 5-10 fold molar excess | Drives the activation reaction to completion. | Insufficient activation will lead to low yields. |
| C5-NH2 Linker:Lenalidomide | 1.5-2 fold molar excess | Maximizes the capture of the activated Lenalidomide. | Stoichiometric or lower amounts may result in an incomplete reaction. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | A balance between reaction rate and reagent stability. | Higher temperatures can accelerate hydrolysis of the NHS ester. |
| Reaction Time | 1-2 hours at RT, overnight at 4°C | Sufficient time for the reaction to proceed to completion. | Shorter times may be incomplete; excessively long times can lead to degradation. |
Frequently Asked Questions (FAQs)
Q: Can I use a one-step conjugation method instead of the two-step protocol?
A: Yes, a one-step method where Lenalidomide, EDC, and the C5-NH2 linker are mixed together is possible, often at a pH of 7.2-7.5. However, if the molecule bearing the C5-NH2 linker also contains carboxyl groups, this can lead to undesirable self-polymerization. The two-step method, which involves activating Lenalidomide first and then adding the amine-containing molecule, mitigates this risk.
Q: How do I remove unreacted EDC and NHS after the reaction?
A: Unreacted EDC and NHS are small molecules that can typically be removed during the purification of your conjugate. Standard methods like dialysis (if your conjugate is large enough), size exclusion chromatography, or reverse-phase HPLC are effective.[6]
Q: My final product appears to be degrading over time. What can I do?
A: The stability of the final conjugate can be influenced by several factors, including the storage buffer, temperature, and the inherent stability of the linker and Lenalidomide itself.[13] Ensure your purified conjugate is stored in a suitable buffer at an appropriate pH and temperature (-20°C or -80°C for long-term storage is common). Consider adding cryoprotectants like glycerol if you plan to freeze the sample, but be aware that high concentrations of glycerol can reduce labeling efficiency in the reaction itself.[2][6]
Q: What are some alternative activation chemistries I could explore?
A: While EDC/NHS chemistry is robust and widely used, other methods for activating carboxylic acids exist. These include using other carbodiimides like DCC, or forming other types of active esters such as those derived from tetrafluorophenyl (TFP). The choice of chemistry will depend on your specific molecules and experimental constraints.
References
-
Ohmori, T., et al. (2015). Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration. Journal of Pharmaceutical Health Care and Sciences, 1, 23. Retrieved from [Link]
-
Lih, D. S., et al. (2020). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Analytical Chemistry, 92(11), 7549–7553. Retrieved from [Link]
- Google Patents. (n.d.). US8946265B2 - Process for the preparation of lenalidomide.
-
Sterling Pharma Solutions. (2023, June 23). Overcoming purification hurdles for ADC linker payloads. Retrieved from [Link]
-
kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]
-
Sano, R., et al. (2024). Increased CSN5 expression enhances the sensitivity to lenalidomide in multiple myeloma cells. Cancer Science, 115(11), 3845-3856. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of lenalidomide in human plasma. Retrieved from [Link]
-
ResearchGate. (2015, August 9). What is the best and reliable approach to prepare EDC/NHS solution? Retrieved from [Link]
-
ACS Publications. (2025, January 22). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. Retrieved from [Link]
-
PubMed. (2021). Current approaches for the purification of antibody-drug conjugates. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, February 3). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the Chemical Stability of Lenalidomide in Methanol/Ethanol Solvents Using RP-HPLC-UV and LC. Retrieved from [Link]
-
PubMed. (2010). Amine coupling through EDC/NHS: a practical approach. Retrieved from [Link]
-
BioProcess International. (2024, January 19). Overcoming the Hurdles: Navigating the Challenges of Bioconjugate Development. Retrieved from [Link]
-
PubMed Central. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]
-
PubMed Central. (n.d.). A highly sensitive fluorimetric method for determination of lenalidomide in its bulk form and capsules via derivatization with fluorescamine. Retrieved from [Link]
-
RSC Publishing. (2024, May 16). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Retrieved from [Link]
-
Wiley Online Library. (2022, September 7). Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (2023, February 28). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. Retrieved from [Link]
-
ResearchGate. (2025, September 13). Single-step purification and formulation of antibody-drug conjugates using a miniaturized tangential flow filtration system. Retrieved from [Link]
-
ResearchGate. (2014, May 19). New mechanism of lenalidomide activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
European Patent Office. (2019, February 11). METHOD FOR PREPARING LENALIDOMIDE. Retrieved from [Link]
-
Reddit. (n.d.). Conditions for coupling to an N-hydroxysuccinimide ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Introduction to Bioconjugation. Retrieved from [Link]
-
New Journal of Chemistry. (2025, July 22). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Retrieved from [Link]
-
Ceno. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration. Retrieved from [Link]
-
ACS Publications. (2025, November 19). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. Retrieved from [Link]
-
Reddit. (n.d.). How does EDC/NHS coupling ACTUALLY work? Retrieved from [Link]
-
PubMed Central. (2016, February 4). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. Retrieved from [Link]
-
BioProcess International. (2025, November 3). Platform Analytical Strategies for Bioconjugates (Webcast Recap). Retrieved from [Link]
-
PubMed Central. (n.d.). The novel mechanism of lenalidomide activity. Retrieved from [Link]
Sources
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - NL [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sciensage.info [sciensage.info]
- 9. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oxfordglobal.com [oxfordglobal.com]
Technical Support Center: Lenalidomide-C5-NH2 TFA Removal
The "TFA Trap": Diagnosis & Impact[1]
Why is this critical? Lenalidomide-C5-NH2 is a primary building block for PROTAC® degraders. It is typically purified via reverse-phase HPLC (RP-HPLC) using water/acetonitrile with 0.1% Trifluoroacetic acid (TFA). While TFA is an excellent ion-pairing agent for separation, it persists as a counter-ion to the primary amine and the glutarimide ring.
The Risks:
-
Cytotoxicity: TFA salts are cytotoxic at micromolar concentrations, leading to false positives in cell viability assays.
-
Glutarimide Hydrolysis: The glutarimide ring (the Cereblon binding pharmacophore) is base-sensitive. Standard "free-basing" protocols using strong bases (NaOH, NaHCO₃ washes) often hydrolyze this ring, destroying the compound's affinity for Cereblon (CRBN).
-
Conjugation Interference: In subsequent linker couplings, residual TFA can protonate non-nucleophilic bases (like DIPEA), stalling the reaction.
Decision Matrix: Choosing Your Protocol
Use the following logic flow to select the correct removal method for your downstream application.
Figure 1: Decision tree for selecting the optimal TFA removal strategy based on downstream application.
Experimental Protocols
Method A: Solid-Phase Extraction (MP-Carbonate)
Best For: Immediate chemical conjugation or rapid biological screening. Mechanism: Uses a macroporous polystyrene carbonate resin to neutralize the acid in non-aqueous conditions, preventing glutarimide hydrolysis.
Materials:
-
MP-Carbonate Resin (e.g., Biotage or equivalent, ~3.0 mmol/g loading).
-
Solvent: Anhydrous Methanol (MeOH) and Dichloromethane (DCM).
Protocol:
-
Solubility Check: Dissolve 10 mg of Lenalidomide-C5-NH2 (TFA salt) in 1 mL of 10% MeOH in DCM.
-
Note: If cloudy, increase MeOH to 20%. Avoid >50% MeOH if possible, as it can slightly reduce resin efficiency.
-
-
Resin Preparation: Weigh out 4 equivalents of MP-Carbonate resin relative to the amine.
-
Calculation:
-
-
Incubation: Add the resin to the dissolved compound. Agitate gently (orbital shaker) for 1 hour at Room Temperature (RT).
-
Critical: Do not use a magnetic stir bar, as it grinds the resin beads, creating fines that are hard to filter.
-
-
Filtration: Filter the mixture through a fritted syringe or a small plug of cotton into a clean vial.
-
Wash: Rinse the resin beads 2x with 0.5 mL of the solvent mixture to recover entrained product.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <35°C.
Validation: Dissolve a small aliquot in DMSO-d6. Check ¹H NMR. The characteristic broad TFA singlet (~11-13 ppm) or quartet should be absent.
Method B: HCl Salt Exchange (Lyophilization)
Best For: Long-term storage. HCl salts are generally more stable and less hygroscopic than free bases. Mechanism: Displaces the weak trifluoroacetate anion with the stronger chloride anion using mass action and volatility.
Protocol:
-
Dissolution: Dissolve the TFA salt in a minimum amount of 0.1 M HCl (aq) or 0.1 M HCl in Dioxane.
-
Caution: Keep the acid concentration low (≤ 0.1 M) to avoid acid-catalyzed hydrolysis of the glutarimide.
-
-
Freezing: Immediately flash-freeze the solution in liquid nitrogen.
-
Lyophilization: Freeze-dry overnight. The volatile TFA (bp 72°C) and excess HCl are removed.
-
Repetition: Re-dissolve the residue in fresh 0.1 M HCl and repeat steps 2-3 at least three times .
-
Final Step: Re-dissolve in pure water (or t-Butanol/Water) and lyophilize one final time to remove residual HCl traces.
Method C: Buffer Exchange HPLC
Best For: High-value biological assays requiring >99% purity. Mechanism: Repurifies the compound using a volatile buffer system that does not leave toxic residues.
Buffer System:
-
Mobile Phase A: 10 mM Ammonium Formate (pH ~3.8) or Ammonium Acetate (pH ~4.5).
-
Mobile Phase B: Acetonitrile.
Protocol:
-
Inject the TFA salt onto a C18 semi-prep column.
-
Run a standard gradient (e.g., 5-95% B over 20 min).
-
Collect the peak. The TFA counter-ion will be exchanged for formate or acetate.
-
Lyophilize fractions immediately. Ammonium formate is volatile and will sublime during freeze-drying, leaving the free base or a trace formate salt, which is non-toxic.
Data & Specifications
Comparative Analysis of Salt Forms
| Parameter | TFA Salt | HCl Salt | Free Base (Resin Treated) |
| Cytotoxicity (IC50) | High (Artifactual) | Low | Low |
| Hygroscopicity | High (Sticky oil) | Low (Powder) | Moderate |
| Storage Stability | Good | Excellent | Moderate (Oxidation prone) |
| Solubility (Water) | High | High | Low |
| Solubility (DMSO) | High | High | High |
Troubleshooting & FAQs
Q1: My compound disappeared after using a saturated sodium bicarbonate (NaHCO₃) wash. A: You likely hydrolyzed the glutarimide ring. The glutarimide moiety in Lenalidomide is unstable at pH > 8.5. Aqueous basic washes are too harsh. Solution: Switch to Method A (MP-Carbonate) which uses a solid-supported base in organic solvent, avoiding the aqueous hydrolysis pathway.
Q2: I used Method B (HCl exchange), but the NMR still shows TFA. A: TFA is "sticky" and forms tight ion pairs with the glutarimide system. Troubleshooting:
-
Ensure you are freezing the sample immediately. Liquid phase equilibrium favors the salt.
-
Increase the number of lyophilization cycles (up to 5x).
-
Ensure your vacuum is deep (< 100 mTorr) to effectively sublime the TFA.
Q3: The free base is not dissolving in DCM for the resin wash. A: Lenalidomide derivatives are polar. Solution: Add Methanol (MeOH) to your DCM. Start with 5% MeOH and increase to 20% until dissolved. Do not use DMF or DMSO with the resin if you plan to evaporate it later, as these high-boiling solvents are difficult to remove without heating (which degrades the compound).
Q4: Can I use SCX (Strong Cation Exchange) cartridges? A: Use with caution. SCX columns require an ammonia/methanol elution step to release the amine. The high concentration of ammonia (even in MeOH) can open the glutarimide ring if the exposure time is too long. MP-Carbonate (anion exchange/scavenger) is safer because the compound stays in solution and only the acid binds to the resin.
Visualizing the Resin Workflow (Method A)
Figure 2: Step-by-step workflow for MP-Carbonate solid-phase extraction. Note the agitation step is critical for mass transfer without damaging beads.
References
-
Bartlett, D. W., et al. (2023). Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions. Journal of Medicinal Chemistry. Link
-
BenchChem Technical Guides. (2025). Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide.Link
-
Biotage Application Notes. (2024). MP-Carbonate: Resin-Bound Base for Acid Scavenging.[1]Link
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity. Nature Structural & Molecular Biology, 21, 803–809. Link
-
Schey, K. L., et al. (2019). Toxicity of Trifluoroacetic Acid and Its Salts.[2][3][4] Ozone Secretariat, UNEP. Link
Sources
Technical Support Center: Purification of Lenalidomide-C5-NH2 Based PROTACs
Ticket ID: PROTAC-LEN-C5-PUR Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization of Purification Workflows for C5-Amido/Amino Lenalidomide Conjugates
Executive Summary
You are working with a PROTAC synthesized via the Lenalidomide-C5-NH2 handle.[1][2] Unlike the standard C4-linked thalidomide analogs, the C5-position on the phthalimide ring offers a distinct exit vector that often improves solubility and degradation potency. However, this scaffold introduces specific purification challenges:
-
Glutarimide Instability: The cereblon-binding glutarimide ring is susceptible to hydrolysis at pH > 7.0.
-
Aniline Reactivity: The C5-NH2 is an aniline (aromatic amine), making it less nucleophilic than aliphatic amines. This often leads to incomplete coupling and difficult separations of unreacted starting material.
-
"Brick-Dust" Aggregation: The combination of a lipophilic target ligand and the rigid lenalidomide core frequently results in poor aqueous solubility, leading to column clogging.
This guide replaces standard templates with a dynamic, problem-solving workflow designed to salvage low-yield syntheses and ensure >95% purity for biological assays.
Module 1: Pre-Purification Triage (The "Go/No-Go" Check)
Before injecting crude material onto a column, you must stabilize the matrix. Most purification failures occur before the sample hits the stationary phase.
Solubility & Sample Preparation
The Problem: PROTACs often precipitate upon contact with aqueous mobile phases. The Fix: Use the "Sandwich Injection" technique or High-Solvency Diluents.
| Solvent System | Suitability | Notes |
| DMSO (Neat) | ⚠️ Caution | Excellent solubilizer, but high viscosity causes "fingering" and band broadening. Limit injection volume to <1% of column volume. |
| DMF/Acetic Acid (9:1) | ✅ Recommended | Acidifying the diluent prevents glutarimide hydrolysis while the sample sits in the autosampler. |
| HFIP (Hexafluoroisopropanol) | ⚠️ Specialist | Use only for extremely insoluble aggregates. Can strip stationary phases if used in excess. |
Stability Assessment
Critical Rule: Never expose Lenalidomide-based PROTACs to basic buffers (e.g., Ammonium Bicarbonate, Triethylamine) for extended periods.
-
Mechanism: Base-catalyzed hydrolysis opens the glutarimide ring, forming the inactive dicarboxylic acid byproduct (glutaramic acid derivative).
-
Protocol: Ensure all mobile phases and diluents are acidified (0.1% Formic Acid or TFA).
Module 2: The Purification Engine (Methodologies)
Flash Chromatography (Intermediate Purification)
Use this step to remove bulk catalyst and unreacted linker.
-
Stationary Phase: Spherical C18 (20–40 µm). Do not use silica gel unless the PROTAC is protected; silica is slightly acidic but can irreversibly adsorb polar PROTACs.
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
-
Gradient Strategy:
-
Hold 5% B for 2 CV (Column Volumes) to elute polar salts.
-
Ramp 5% to 95% B over 15 CV.
-
Note: Lenalidomide-C5-NH2 (starting material) is relatively polar and usually elutes early (30-40% B). The coupled PROTAC will elute later (60-80% B).
-
Preparative HPLC (Final Polishing)
Required for >95% purity.
-
Column Selection:
-
Primary: C18 (High carbon load). Robust for general lipophilicity.
-
Alternative: Phenyl-Hexyl. Why? The pi-pi interactions with the phthalimide ring of Lenalidomide and the aromatic C5-amine provide unique selectivity that C18 lacks, often separating diastereomers or regioisomers.
-
-
Mobile Phase:
Module 3: Troubleshooting Guide (Q&A)
Q1: My PROTAC is co-eluting with the unreacted Lenalidomide-C5-NH2. How do I separate them?
Diagnosis: The polarity difference is insufficient on your current gradient. The Fix:
-
Switch to Methanol: ACN is aprotic. Methanol (protic) interacts differently with the amide/urea bond formed at the C5 position.
-
Isocratic Hold: Introduce a "shallow gradient" or isocratic hold at the percentage where the mixture elutes.
-
Example: If elution is at 45% B, run a gradient of 35% → 55% B over 20 minutes.
-
Q2: I see a "Ghost Peak" or peak splitting (Fronting).
Diagnosis: This is likely "Solvent Effect." Your sample solvent (DMSO) is stronger than your initial mobile phase. The Fix:
-
Sandwich Injection: Draw a small plug of water/mobile phase A before and after drawing the sample in the needle. This pre-dilutes the edges of the sample plug before it hits the column head.
-
Dilute: Dilute the DMSO sample 1:1 with Mobile Phase A (if solubility permits) immediately before injection.
Q3: My product degrades during lyophilization (Post-Purification).
Diagnosis: "Melt-back" or acid concentration. The Fix:
-
TFA Removal: TFA concentrates as water sublimates, potentially hydrolyzing the glutarimide ring or acid-sensitive linkers (e.g., hydrazones).
-
Protocol: Perform a "Salt Exchange" before final lyophilization. Re-dissolve in weak HCl or use a bicarbonate wash (carefully!) only if performing an extraction, otherwise, repeated lyophilization from water/dioxane can remove excess TFA.
Module 4: Visualized Workflows
Decision Logic for Purification
The following diagram illustrates the decision process based on sample polarity and impurity profile.
Caption: Figure 1. Decision tree for purifying hydrophobic PROTACs. Note the bypass of Flash chromatography for highly insoluble compounds to minimize handling losses.
Troubleshooting The "Ghost Peak"
Common in PROTAC analysis due to atropisomerism or hydrolysis.
Caption: Figure 2. Diagnostic logic for split peaks. Atropisomerism is common in bulky PROTACs; heating the column can coalesce peaks by speeding up rotation.
References
-
Bartlett, D. W., & Gilbert, A. M. (2019). Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction. Organic Letters. [Link]
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity. Nature Structural & Molecular Biology. [Link]
-
Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics.[5][6][7][8][9] [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. C5 Lenalidomide-dipiperazine-NH2 hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. Hydrophobic Compounds Method Transfer to Near UHPLC - AppNote [mtc-usa.com]
- 4. Hydrophobic Tagging-Mediated Degradation of Transcription Coactivator SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. Treatment of dexamethasone and lenalidomide-resistant multiple myeloma via RAD51 degradation using PROTAC and synergistic effects with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrophobic Interaction Protein Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Lenalidomide-C5-NH2 Stability & Handling
Here is the Technical Support Center guide for Lenalidomide-C5-NH2 .
Status: Operational | Topic: Aqueous Stability & Conjugation Protocols[1]
Executive Summary
Lenalidomide-C5-NH2 is a high-value functionalized linker-ligand used primarily to synthesize PROTACs (Proteolysis Targeting Chimeras) by recruiting the E3 ubiquitin ligase Cereblon (CRBN).[2]
The Core Challenge: This molecule presents a chemical paradox. The glutarimide ring (essential for CRBN binding) is highly susceptible to hydrolysis in aqueous buffers at neutral/basic pH, yet the terminal amine (essential for conjugation) often requires basic conditions to be nucleophilic.
This guide provides the protocols to navigate this instability, ensuring you do not degrade your expensive ligand before it reacts.
Part 1: The Chemistry of Instability (The "Why")
To preserve the molecule, you must understand its degradation mechanism. The primary failure mode is the hydrolytic ring-opening of the glutarimide moiety.
The Glutarimide Hydrolysis Mechanism
In aqueous conditions, particularly at pH > 7.0 , the imide bond in the glutarimide ring undergoes nucleophilic attack by hydroxide ions (
-
Consequence: The hydrolyzed molecule cannot bind Cereblon . Your PROTAC will be inactive.
-
Kinetics: At pH 7.4 (PBS), the half-life (
) of the glutarimide ring is approximately 2–4 hours at 37°C. At pH 8.5 (common for conjugation), degradation occurs in minutes.
Visualization of Degradation
The following diagram illustrates the degradation pathway you must avoid.
Figure 1: The irreversible degradation pathway of the glutarimide ring in aqueous, neutral-to-basic conditions.
Part 2: Storage & Solubilization Protocols[3]
The "Dry" Rule (Long-Term Storage)
Never store this compound in aqueous solution.
-
Solid State: Store at -20°C (or -80°C for >6 months). Keep the vial sealed with parafilm. Desiccate if possible.
-
Hygroscopicity: The hydrochloride salt form (often supplied) is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent water condensation from the air.
Solubilization Workflow (The "Just-in-Time" Method)
Because the compound is sparingly soluble in water but highly soluble in organic solvents, use a "Stock & Dilute" strategy.
| Parameter | Recommendation |
| Primary Solvent | Anhydrous DMSO (Dimethyl Sulfoxide).[1] Solubility is typically ~50 mg/mL. |
| Stock Concentration | Prepare a high-concentration stock (e.g., 10–50 mM) in DMSO.[1] |
| Storage of Stock | Aliquot immediately. Store at -20°C. Avoid freeze-thaw cycles. |
| Working Solution | Dilute into aqueous buffer immediately before use. |
Part 3: The Conjugation "Catch-22" & Solution
Scenario: You need to conjugate Lenalidomide-C5-NH2 to a target ligand via an NHS-ester or carboxylic acid.
-
The Problem: The terminal primary amine (alkane-NH2) has a pKa of ~10.5. At pH 7, it is protonated (
) and non-nucleophilic. To make it reactive ( ), you need a base (pH > 9). -
The Risk: pH > 9 destroys the glutarimide ring in minutes.
Recommended Conjugation Protocol (Non-Aqueous)
Do not perform the conjugation in aqueous buffer (e.g., PBS/Bicarbonate). Perform it in the organic phase.[3][4]
Step-by-Step Protocol:
-
Dissolve: Dissolve both Lenalidomide-C5-NH2 and your activated ester (Target-NHS) in anhydrous DMSO or DMF .
-
Base: Add a non-nucleophilic organic base like DIPEA (Diisopropylethylamine) or Triethylamine .
-
Ratio: 2–3 equivalents relative to the amine.
-
Role: This deprotonates the amine in the organic solvent without introducing hydroxide ions (
) that cause hydrolysis.
-
-
Reaction: Incubate at Room Temperature (RT). Monitor via LC-MS.
-
Quench/Purify: Once complete, acidify slightly (0.1% TFA or Formic Acid) to stabilize the glutarimide ring, then immediately purify via Prep-HPLC using an acidic mobile phase (Water + 0.1% Formic Acid / Acetonitrile).
Aqueous Assay Workflow
If you are using the compound for cellular assays or competition binding (not conjugation):
Figure 2: Workflow for biological assays. Note the strict time constraints once the compound enters the aqueous phase.
Part 4: Troubleshooting & FAQs
Q1: My compound precipitated upon dilution into PBS. Why?
A: This is a solubility limit issue.
-
Cause: Lenalidomide derivatives are hydrophobic. While the amine salt helps, the core structure hates water.
-
Fix: Ensure your final DMSO concentration in the buffer is 0.1% – 1.0%. If you need higher concentrations of the drug, you may need to use a solubilizing agent like Cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) in your buffer before adding the drug stock.
Q2: LC-MS shows a peak with Mass + 18 Da. What is this?
A: This is the hydrolyzed byproduct.
-
Diagnosis: +18 Da corresponds to the addition of water (
) across the imide bond. -
Root Cause: Your buffer pH was too high, or the sample sat in the autosampler too long.
-
Fix: Analyze samples immediately. Keep autosamplers at 4°C. Ensure mobile phases are acidic (0.1% Formic Acid).
Q3: Why is my conjugation yield low even in DMSO?
A: Check your base equivalents.
-
Diagnosis: The "C5-NH2" linker usually contains a primary aliphatic amine.[5] If supplied as a Hydrochloride salt (HCl), the first equivalent of DIPEA only neutralizes the HCl. You need excess base (2.5–3.0 eq) to generate the free amine for reaction.
Q4: Can I warm the solution to dissolve it faster?
A: No.
-
Heat exponentially accelerates glutarimide hydrolysis. Sonicate the DMSO stock if necessary, but never heat the aqueous dilution.
References
-
Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4(4), 314-322.
-
Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatopathy." Nature Structural & Molecular Biology, 21, 803–809. (Details the glutarimide binding mode).
-
Sigma-Aldrich. (2024). "C5 Lenalidomide-methylamino-PEG1-NH2 hydrochloride Product Information." (Confirming structure and usage for PROTACs).
-
Cayman Chemical. (2023).[3] "Lenalidomide Product Insert - Stability Data." (Provides aqueous solubility limits and hydrolysis warnings).
Sources
Optimizing reaction temperature for Lenalidomide-C5-NH2 amide bond formation
Technical Support Center: Lenalidomide Conjugation Chemistry
Optimizing Reaction Temperature for Lenalidomide-C5-NH2 Amide Bond Formation
Welcome to the technical support center for advanced conjugation chemistry. This guide, prepared by our senior application scientists, provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the critical parameter of reaction temperature during the amide coupling of Lenalidomide to an amino-linker, specifically Lenalidomide-C5-NH2. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your process development.
Section 1: Core Principles of Temperature Optimization
The formation of an amide bond between Lenalidomide's carboxylic acid and the primary amine of a C5 linker is a foundational reaction in the synthesis of many targeted therapies, including Proteolysis Targeting Chimeras (PROTACs). Temperature is a critical process parameter that directly influences reaction kinetics, yield, and the impurity profile. The ideal temperature is a carefully determined balance between achieving a practical reaction rate and minimizing the formation of unwanted byproducts.
FAQ 1: What is the recommended starting temperature for this amide coupling reaction?
Answer: For most standard coupling protocols, the recommended starting temperature is 0 °C, gradually warming to room temperature (20-25 °C) over the course of the reaction (typically 12-24 hours).
Causality Explained:
-
Activation Phase (0 °C): The reaction is initiated by activating the carboxylic acid of Lenalidomide with a coupling reagent (e.g., EDC, HATU). This step forms a highly reactive intermediate. Performing this initial activation at a reduced temperature (0 °C) is crucial to control the reactivity of this intermediate, preventing its premature degradation or side reactions before the amine has a chance to react.
-
Coupling Phase (Warming to Room Temperature): Once the primary amine (Lenalidomide-C5-NH2) is introduced, the reaction mixture is allowed to slowly warm to room temperature. This gradual increase in thermal energy provides the necessary activation energy for the nucleophilic attack of the amine on the activated carboxyl group, driving the reaction towards completion without supplying excessive energy that could trigger side reactions. For many efficient coupling reagents, room temperature provides sufficient energy for the reaction to proceed to completion at a reasonable rate.
FAQ 2: How does my choice of coupling reagent affect the optimal reaction temperature?
Answer: The nature of the coupling reagent is perhaps the most significant factor in determining the optimal temperature range. The reactivity and stability of the activated intermediate vary substantially between different classes of reagents.
Data Presentation: Temperature Guidelines for Common Coupling Reagents
| Coupling Reagent Class | Examples | Recommended Starting Temp. | Typical Max. Temp. | Key Considerations & Rationale |
| Carbodiimides | EDC, DIC | 0 °C | 25 °C (RT) | Essential to start cold to minimize the formation of N-acylurea byproduct, a common side reaction where the activated intermediate rearranges.[1] Low temperatures are consistently recommended for these reagents.[1] |
| Onium Salts (Uronium/Phosphonium) | HBTU, HATU, COMU | 0 °C to 25 °C | 40-50 °C (with caution) | These reagents form more stable active esters, reducing the risk of N-acylurea.[2] While often effective at room temperature, gentle heating can accelerate reactions with sterically hindered or poorly nucleophilic amines.[3] However, elevated temperatures can increase the risk of epimerization at the chiral center of Lenalidomide.[3][4] |
| Boronic Acid Catalysis | Various arylboronic acids | 25 °C (RT) | 85 °C | This is a catalytic method for direct amidation. Some modern boronic acid catalysts are designed to work efficiently at room temperature (25 °C) and have been shown to prevent racemization.[5] Others may require higher temperatures to achieve good conversion with less reactive partners.[5] |
FAQ 3: What is the thermal stability of Lenalidomide itself? Does it constrain the maximum reaction temperature?
Answer: Yes, the inherent thermal stability of your starting materials is a critical boundary condition. Fortunately, Lenalidomide is a relatively stable molecule.
-
Published stability studies have shown that Lenalidomide remains stable in aqueous suspension at 55 °C for at least 24 hours .[6][7]
-
During studies on its crystalline forms, Lenalidomide has been heated in solvents like N-methylpyrrolidone (NMP) to 60 °C and toluene to 90-95 °C without degradation.[8]
Expert Insight: While Lenalidomide is stable at these temperatures, this does not mean your reaction should be run this hot. The coupling reagents, activated intermediates, and the desired product may be far more thermally labile. The risk of side reactions like epimerization increases significantly with temperature, irrespective of the stability of the parent molecule.[3] Therefore, a practical upper limit for this specific amide coupling reaction should be considered around 50-60 °C , and such temperatures should only be explored after reactions at lower temperatures have proven unsuccessful.
Section 2: Troubleshooting Temperature-Related Issues
This section addresses common problems encountered during the synthesis where temperature is a likely root cause.
Workflow: Troubleshooting Temperature in Amide Coupling
Below is a logical workflow to diagnose and resolve common issues.
Caption: A decision tree for troubleshooting temperature-related issues.
FAQ 4: My reaction is very slow at room temperature. Is it safe to increase the heat?
Answer: A modest increase in temperature is a valid strategy but should be approached systematically. Before applying heat, first ensure other factors are not the cause of the slow reaction:
-
Reagent Quality: Confirm the purity and activity of your coupling reagent and the absence of water.
-
Stoichiometry: Ensure you are using an appropriate excess of the coupling reagent (typically 1.1-1.5 equivalents) and base.
-
Reaction Time: Allow the reaction to proceed for a full 24 hours at room temperature before concluding it is stalled.
If the reaction remains incomplete, a stepwise increase in temperature is recommended. Raise the temperature to 35-40 °C and monitor the reaction by LC-MS every few hours. This gentle heating can often provide enough energy to overcome the activation barrier for sluggish reactions without significantly increasing the rate of side reactions.
FAQ 5: I am seeing a major byproduct peak in my LC-MS. Could temperature be the cause?
Answer: Absolutely. The identity of the byproduct provides crucial clues:
-
N-Acylurea Formation: If you are using a carbodiimide like EDC or DIC, the appearance of a byproduct with a mass corresponding to [Lenalidomide + Coupling Reagent - H₂O] is likely N-acylurea. This arises from the rearrangement of the O-acylisourea intermediate. This side reaction is highly temperature-dependent. The solution is to lower the temperature. [1] Ensure the activation step is performed at 0 °C and that the reaction does not significantly exotherm upon addition of reagents.
-
Epimerization: If you observe a second product peak with the same mass as your desired product but a different retention time, you may be seeing the diastereomer resulting from epimerization at Lenalidomide's chiral center. This is exacerbated by high temperatures and strong, coordinating bases (like DIEA).[3] The solution is to reduce the temperature and consider switching to a sterically hindered, non-coordinating base like N-methylmorpholine (NMM).
Section 3: Experimental Protocol
This protocol provides a self-validating system for determining the optimal reaction temperature for your specific laboratory conditions.
Protocol: Small-Scale Temperature Scouting Experiment
Objective: To efficiently determine the optimal temperature for the Lenalidomide-C5-NH2 coupling by running parallel reactions at different temperatures.
Materials:
-
Lenalidomide
-
Lenalidomide-C5-NH2
-
Coupling Reagent (e.g., EDC HCl)
-
Additive (e.g., HOBt or Sulfo-NHS)[9]
-
Anhydrous Solvent (e.g., DMF or DCM)
-
Non-nucleophilic Base (e.g., DIEA or NMM)
-
Reaction vials with stir bars
-
Temperature-controlled reaction blocks or baths set to 4 °C, 25 °C, and 40 °C.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Lenalidomide (1.0 eq) in your chosen anhydrous solvent. Prepare a separate stock solution of Lenalidomide-C5-NH2 (1.1 eq) and your base (3.0 eq).
-
Reaction Setup: Dispense an equal volume of the Lenalidomide stock solution into three separate reaction vials, labeled "4 °C", "25 °C", and "40 °C". Place each vial in its respective temperature-controlled block and allow it to equilibrate for 15 minutes.
-
Activation: To each vial, add the solid coupling reagent (1.2 eq) and additive (1.2 eq). Stir for 15 minutes at the designated temperature to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the Lenalidomide-C5-NH2/base stock solution to each vial.
-
Monitoring: Start a timer. At time points T=1h, 4h, 12h, and 24h, withdraw a small aliquot from each reaction. Quench with a few drops of water and dilute for LC-MS analysis.
-
Analysis: For each time point and temperature, calculate the percentage conversion of Lenalidomide to the desired product and the percentage of key byproducts formed.
Interpreting the Results:
-
The optimal temperature is the one that gives the highest conversion to product with the lowest level of impurity formation within a reasonable timeframe (e.g., >95% conversion in <12h with <2% byproducts).
-
If the 40 °C reaction shows rapid conversion but high impurity levels, it is too hot.
-
If the 4 °C and 25 °C reactions are clean but slow, a temperature between 25-35 °C may be the ideal sweet spot.
References
- Google Patents. (n.d.). WO2012127493A1 - Polymorphs of lenalidomide.
-
Chen, N. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. Clinical Pharmacokinetics, 55(11), 1335-1347. Retrieved from [Link]
-
Morita, T. O., Yamaguchi, A., Kimura, S., Fujii, H., Endo, K., Izumi, K., et al. (2015). Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration. Journal of Oncology Pharmacy Practice, 22(5), 769-774. Retrieved from [Link]
-
Albericio, F., & Subirós-Funosas, R. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(9), 1736-1750. Retrieved from [Link]
- Collins, J. M. (2019). US10308677B2 - Coupling method for peptide synthesis at elevated temperatures. Google Patents.
-
ChemRxiv. (2020). Stirring Peptide Synthesis to a New Level of Efficiency. Retrieved from [Link]
-
Ishihara, K., & Yamamoto, H. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Retrieved from [Link]
- Google Patents. (n.d.). US20170260175A1 - Lenalidomide derivatives and uses thereof.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Bangalore Genei. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the appropriate pH and temperature conditions I should use for the EDC/NHSS coupling reaction of the amino and carboxyl groups? Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. US10308677B2 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 5. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2012127493A1 - Polymorphs of lenalidomide - Google Patents [patents.google.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Validation & Comparative
A Comparative Guide to the Cereblon Binding Affinity of Lenalidomide and Pomalidomide Analogs
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, understanding the nuances of ligand binding is paramount. This guide provides an in-depth comparison of the binding affinities of two cornerstone immunomodulatory drugs (IMiDs®), Lenalidomide and Pomalidomide, and their analogs to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). We will delve into the causality behind experimental choices, present supporting quantitative data, and detail the methodologies required to validate these critical interactions.
Introduction: The Molecular Glue Paradigm
Lenalidomide and Pomalidomide are transformative therapies, particularly in the context of multiple myeloma.[1][2][3] Their mechanism of action is a prime example of induced proximity, where they function as "molecular glues."[4] These small molecules bind directly to Cereblon (CRBN), a key component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5][6] This binding event neomorphically alters the substrate specificity of CRBN, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), which are critical for myeloma cell survival.[5][6]
The initial binding affinity of the molecular glue to CRBN is a critical determinant of its overall efficacy. It dictates the concentration required to engage the E3 ligase and initiate the degradation cascade. In the context of developing novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), derivatives like Lenalidomide-C5-NH2 are frequently used as the CRBN-binding moiety, connected via a linker to a ligand for a different target protein.[7] Therefore, a precise understanding of how modifications affect CRBN binding is essential for rational drug design.
The CRL4^CRBN^ E3 Ligase Complex: The Cell's Disposal Machinery
The CRL4^CRBN^ complex is a multi-protein machine responsible for tagging substrate proteins with ubiquitin, marking them for destruction by the proteasome.
-
Cullin 4 (CUL4): Acts as the scaffold protein.
-
Regulator of Cullins 1 (Rbx1/ROC1): A RING-domain protein that recruits the ubiquitin-conjugating enzyme (E2).
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to the CUL4 scaffold.[4]
-
Cereblon (CRBN): The substrate receptor that directly binds to both the molecular glue and, subsequently, the neosubstrate.
IMiDs bind within a specific hydrophobic pocket in CRBN, often referred to as the "thalidomide-binding domain."[8] This interaction stabilizes the complex and creates a new composite surface for neosubstrate recognition.
Comparative Binding Affinity Data
The binding affinity of IMiDs to CRBN can vary depending on the specific analog and the experimental conditions used for measurement. Pomalidomide generally exhibits a higher affinity for CRBN compared to Lenalidomide.
While specific Kd values for Lenalidomide-C5-NH2 are not readily available in peer-reviewed literature, it is widely used as a CRBN ligand in PROTAC development, indicating it retains potent binding. [7]The addition of the C5-linker with a terminal amine is a common strategy that maintains the core interactions of the glutarimide and phthalimide rings while providing a vector for linker attachment. Structural studies suggest that modifications at this position are solvent-exposed and do not interfere with the key binding interactions within the CRBN pocket. [8] The following table summarizes representative binding affinity data for parent compounds and select analogs from the literature. It is crucial to note that direct comparison of values between different studies and methods should be done with caution.
| Compound | Method | Affinity Metric | Value (µM) | Source |
| Lenalidomide | Thermal Shift | IC50 | ~3 | [9] |
| Pomalidomide | Thermal Shift | IC50 | ~3 | [9] |
| Lenalidomide | TR-FRET | IC50 | 2.694 | [10] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd | 0.264 ± 0.018 | [11] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Kd | 0.445 ± 0.019 | [11] |
| Pomalidomide Analog (Compound 12) | Isothermal Titration Calorimetry (ITC) | Kd | 0.111 ± 0.006 | [11] |
| Pomalidomide Analog (Compound 8) | Isothermal Titration Calorimetry (ITC) | Kd | 0.055 ± 0.018 | [11] |
| Novel Analog (YJ1b) | TR-FRET | IC50 | 0.206 | [10] |
| Novel Analog (YJ2c) | TR-FRET | IC50 | 0.211 | [10] |
Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are related but not identical. Kd is a direct measure of affinity, while IC50 is dependent on assay conditions. Lower values for both indicate higher affinity.
Structure-Activity Relationship (SAR) and Downstream Consequences
The subtle structural differences between Lenalidomide and Pomalidomide lead to significant differences in their biological activity, which can be traced back to their interactions with CRBN and the subsequent recruitment of neosubstrates.
-
Glutarimide Moiety: This part of the molecule is essential for CRBN binding. It docks into a hydrophobic pocket formed by three tryptophan residues in CRBN. [8]Any modification that disrupts this interaction, such as N-methylation, completely abrogates binding. [12]* Phthalimide Moiety: The key difference between Lenalidomide and Pomalidomide lies here. Pomalidomide has an amino group at the 4-position of the phthalimide ring, whereas Lenalidomide has it at the 3-position. This seemingly minor change has profound effects.
-
Enhanced Potency: Pomalidomide is approximately 10-fold more potent than Lenalidomide in many cellular assays. [13]While their direct binding affinity to CRBN is only modestly different (Pomalidomide being slightly tighter), the presentation of the phthalimide ring influences the stability and specificity of the ternary complex (CRBN-IMiD-Neosubstrate).
-
Differential Neosubstrate Degradation: Pomalidomide induces more rapid and complete degradation of most shared neosubstrates compared to Lenalidomide. [5]Furthermore, Pomalidomide can induce the degradation of specific neosubstrates, like ARID2, more strongly than Lenalidomide, which may account for its superior anti-myeloma effect and its activity in Lenalidomide-refractory patients. [3][14]* Pomalidomide Analogs: Structure-activity relationship studies have shown that modifications to the phthalimide ring can fine-tune activity. For instance, replacing the 4-amino group of Pomalidomide with a methyl group can reduce degradation efficiency, highlighting the importance of this specific functionality in forming productive ternary complexes. [11]Conversely, novel analogs have been designed with significantly improved CRBN binding affinity by forming additional interactions, such as a salt bridge with residue Glu377. [10]
-
Conclusion and Future Outlook
The binding of an IMiD analog to Cereblon is the initiating event in a complex cascade that leads to targeted protein degradation. While Lenalidomide and Pomalidomide share a common mechanism, their distinct structural features result in different binding affinities, neosubstrate specificities, and ultimately, clinical profiles.
For drug developers, this comparison underscores several key takeaways:
-
Pomalidomide's scaffold generally offers higher intrinsic potency and a broader neosubstrate profile, making it an attractive starting point for new molecular glues.
-
The glutarimide ring is sacrosanct for CRBN binding , while the phthalimide moiety is the key site for modification to alter neosubstrate specificity.
-
Functionalization for PROTACs, as seen in Lenalidomide-C5-NH2, is well-tolerated at the C5 position of the phthalimide ring , preserving the crucial binding interactions while allowing for the attachment of linkers.
The continued exploration of novel Pomalidomide and Lenalidomide analogs, guided by precise biophysical measurements of CRBN binding, will undoubtedly fuel the discovery of next-generation degraders with enhanced potency and selectivity for a host of currently "undruggable" targets.
References
-
Petzold, G., Fischer, E.S., & Thomä, N.H. (2016). Structural basis of lenalidomide-induced CK1α degradation by the CRL4CRBN ubiquitin ligase. Nature, 532(7597), 127–130. Available at: [Link]
-
MedsChemExpress. (n.d.). Lenalidomide-C5-NH2 hydrochloride. Retrieved from [Link]
-
Ramakrishnan, V., et al. (2020). The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models. Blood Advances, 4(18), 4467–4481. Available at: [Link]
-
Yan, J., & Zheng, Z. (2023). Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations. ChemMedChem, 18(5), e202200573. Available at: [Link]
-
Musto, P., et al. (2021). Lenalidomide and Pomalidomide Improve Function and Induce FcγRI/CD64 in Multiple Myeloma Neutrophils. Cancers, 13(20), 5143. Available at: [Link]
-
Usmani, S.Z. (2019). Pomalidomide Shows Benefit in Lenalidomide-Refractory Myeloma. OncLive. Available at: [Link]
-
Hartmann, M.D., et al. (2018). Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon. Journal of Biological Chemistry, 293(23), 8943–8954. Available at: [Link]
-
Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326–2335. Available at: [Link]
-
Uchida, N., et al. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 6022-6040. Available at: [Link]
-
Sievers, Q.L., et al. (2018). Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. Blood, 132(19), 2058–2069. Available at: [Link]
-
Richardson, P.G., et al. (2021). Real-World Outcomes of Pomalidomide Therapy after Lenalidomide Induction in Relapsed/Refractory Multiple Myeloma. Journal of Medical Economics, 24(1), 1043-1051. Available at: [Link]
-
Lopez-Girona, A., et al. (2012). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1 complex [Figure]. ResearchGate. Available at: [Link]
-
Vandyck, K., et al. (2019). Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships. ACS Medicinal Chemistry Letters, 10(8), 1134-1139. Available at: [Link]
-
Fischer, E.S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Available at: [Link]
-
Götze, S., et al. (2019). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry, 62(17), 8263-8274. Available at: [Link]
-
The Onco-Channel. (2021, May 18). Immunomodulatory Drugs and DDB1-CRBN E3 Ubiquitin Ligase in virtual reality [Video]. YouTube. Available at: [Link]
-
Husi, H., et al. (2022). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. Scientific Reports, 12(1), 1-14. Available at: [Link]
-
San Miguel, J.F., et al. (2013). Patient Outcomes By Prior Therapies and Depth Of Response: Analysis Of MM-003, a Phase 3 Study Comparing Pomalidomide + Low-Dose Dexamethasone (POM + LoDEX) Vs High-Dose Dexamethasone (HiDEX) In Relapsed/Refractory Multiple Myeloma (RRMM). Medizinonline. Available at: [Link]
-
Lebraud, H., et al. (2022). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. ResearchGate. Available at: [Link]
-
Chee, C.E., et al. (2024). Mapping the IMiD-dependent cereblon interactome using BioID-proximity labelling. The FEBS Journal. Available at: [Link]
-
He, M.L., et al. (2014). Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma. Blood, 124(4), 536–545. Available at: [Link]
-
Słabicki, M., et al. (2022). Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. bioRxiv. Available at: [Link]
-
Cai, Q., et al. (2018). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal, 32(6), 3326-3335. Available at: [Link]
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. Lenalidomide and Pomalidomide Improve Function and Induce FcγRI/CD64 in Multiple Myeloma Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
Technical Comparison: Optimizing PROTAC Linker Length (Lenalidomide-C4-NH2 vs. -C5-NH2)
This guide provides an in-depth technical comparison between Lenalidomide-C5-NH2 and Lenalidomide-C4-NH2 , two critical E3 ligase ligand-linker conjugates used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Executive Summary
In PROTAC design, the linker is not merely a passive bridge; it is a structural determinant of ternary complex stability, cooperativity, and degradation efficiency. This guide compares two homologous alkyl-linker conjugates: Lenalidomide-C4-NH2 (4-carbon spacer) and Lenalidomide-C5-NH2 (5-carbon spacer).
While a single methylene unit (
Chemical Identity & Physicochemical Properties[1][2][3]
Both molecules are functionalized derivatives of Lenalidomide, designed with a primary amine handle for conjugation to a Target Protein Ligand (Warhead) via an amide bond.
| Feature | Lenalidomide-C4-NH2 | Lenalidomide-C5-NH2 |
| CAS Number | 2435715-90-3 | 2093388-45-3 |
| Linker Type | Alkyl (Butyl) | Alkyl (Pentyl) |
| Chain Length (Atoms) | 4 Carbons + 1 Nitrogen | 5 Carbons + 1 Nitrogen |
| Approx. Reach (Å) | ~6.0 Å | ~7.25 Å |
| Molecular Weight (Free Base) | ~315.37 g/mol | ~329.39 g/mol |
| Predicted LogP | ~1.2 | ~1.5 (More Lipophilic) |
| Solubility (DMSO) | High (>50 mg/mL) | High (>50 mg/mL) |
| Primary Application | Targets requiring tight E3-POI interfaces | Targets requiring moderate flexibility |
Structural Diagram: The Linker Effect
The following diagram illustrates how linker length dictates the spatial arrangement of the Ternary Complex.
Caption: The linker length (C4 vs C5) modulates the distance between CRBN and the POI, directly influencing the formation of de novo Protein-Protein Interactions (PPIs) essential for cooperativity.
Comparative Performance Analysis
A. Ternary Complex Cooperativity ( )
The "Goldilocks Zone" of linker length is target-specific.
-
Lenalidomide-C4-NH2 (Shorter): Often favors targets where the ligand binding site is shallow or close to the surface lysine residues. The shorter tether restricts conformational freedom, potentially locking the complex into a highly cooperative state (
) if the geometry is perfect. However, it carries a higher risk of steric clashes if the gap between E3 and POI is too large. -
Lenalidomide-C5-NH2 (Longer): Provides an additional ~1.25 Å of reach. This slight increase in flexibility can relieve steric clashes found with C4 linkers. It is often a better starting point for "scanning" libraries because it reduces the penalty of being "too short" while avoiding the entropic penalties of very long PEG chains.
B. Degradation Efficiency ( & )
-
C4-Linker: If the ternary complex forms, the rigidity often leads to faster ubiquitination rates due to precise positioning of the target lysine toward the E2 enzyme.
-
C5-Linker: May show slightly lower
if the added flexibility allows the POI to "wobble" out of the optimal ubiquitination zone, but often yields a better (potency) by facilitating initial complex formation.
C. Permeability & Cell Entry
-
Lipophilicity: The C5 linker adds methylene groups, increasing LogP. While both are relatively small, the C5 analog is slightly more lipophilic, potentially improving passive membrane permeability in difficult-to-transfect cell lines.
Experimental Protocols (Self-Validating)
To objectively select between C4 and C5, you must perform a parallel synthesis and evaluation workflow.
Protocol 1: Parallel Synthesis (Amide Coupling)
Objective: Conjugate C4/C5-NH2 linkers to a carboxylic acid-containing Warhead.
-
Reagents: Warhead-COOH (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
-
Activation: Dissolve Warhead-COOH in DMF. Add HATU and DIPEA. Stir for 15 min at RT (Color change to yellow/orange indicates activation).
-
Coupling: Add Lenalidomide-C4-NH2 (or -C5-NH2 ) (1.1 eq) to the reaction.
-
Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS (Look for mass shift: Warhead + Linker - H2O).
-
Validation: The reaction is self-validating if the LC-MS peak for the activated ester disappears and the product peak dominates.
-
Purification: HPLC (C18 column, Water/Acetonitrile gradient).
Protocol 2: Differential Degradation Screening (Western Blot)
Objective: Compare degradation potency (
-
Cell Seeding: Seed relevant cancer cells (e.g., MOLM-13 for BRD4) at
cells/well in 6-well plates. -
Treatment: Treat cells with DMSO (Vehicle), C4-PROTAC, and C5-PROTAC at 3 concentrations (e.g., 10 nM, 100 nM, 1000 nM) for 16 hours.
-
Lysis: Harvest cells, wash with PBS, lyse in RIPA buffer + Protease Inhibitors.
-
Normalization: BCA Assay to ensure equal protein loading (20 µ g/lane ).
-
Detection: Immunoblot for POI (Target) and Vinculin/GAPDH (Loading Control).
-
Quantification: Densitometry (ImageJ). Calculate % degradation relative to DMSO.
-
Success Criterion: A >50% reduction in POI band intensity indicates a successful degrader.
-
Case Study Data Synthesis
Based on aggregated literature data for BET (BRD4) and Kinase degraders:
| Target Class | Preferred Linker | Observation |
| BET Proteins (BRD4) | C4-Alkyl | Often requires a shorter, rigid linker to induce the necessary structural collapse for efficient ubiquitination [1]. |
| Kinases (e.g., BTK) | C5-Alkyl / PEG | Kinase binding pockets are often deeper; C4 linkers may be too short to span the exit channel, leading to weak ternary complexes [2]. |
| Nuclear Receptors | C5-C6 Alkyl | Slightly longer alkyl chains (C5+) prevent steric clash with the ligand binding domain helix [3]. |
Conclusion & Recommendation
-
Start with C5: If you are screening a new target, Lenalidomide-C5-NH2 is the safer initial choice. Its length minimizes the risk of "short-linker" steric clashes while maintaining high permeability.
-
Optimize with C4: If C5 works but potency (
) is in the micromolar range, switch to Lenalidomide-C4-NH2 . The increased rigidity may "lock" the ternary complex, significantly boosting cooperativity and degradation rate.
References
-
Structure-Based Design of PROTACs. Nature Chemical Biology. Linker length optimization for BRD4 degraders.
-
Impact of Linker Length on PROTAC Efficiency. Journal of Medicinal Chemistry. Comparative study of alkyl vs. PEG linkers in kinase degradation.
-
Cereblon E3 Ligase Ligand-Linker Conjugates. MedChemExpress/PubChem. Chemical data and CAS verification for Lenalidomide-C5-NH2 (CAS 2093388-45-3) and C4-NH2 (CAS 2435715-90-3).
Assessing Cell Permeability of Lenalidomide-C5-NH2 Based Compounds
Executive Summary
Lenalidomide-C5-NH2 is a specialized functionalized E3 ligase ligand used primarily as a building block for Proteolysis Targeting Chimeras (PROTACs). Unlike the parent drug (Lenalidomide) or its C4-substituted analogs (Pomalidomide derivatives), the C5-substitution offers a unique "exit vector"—the geometric trajectory where the linker connects to the target warhead.
While the C5 exit vector allows access to distinct chemical space and ternary complex geometries, the introduction of a primary amine and subsequent linker attachment alters the physicochemical profile, challenging cell permeability. This guide provides a comparative analysis of Lenalidomide-C5-NH2 against standard alternatives and details a self-validating experimental workflow to assess its permeability, distinguishing between passive diffusion and P-glycoprotein (P-gp) mediated efflux.
Physicochemical Profile & Comparative Analysis
The permeability of PROTAC building blocks is governed by the "Chameleon Effect"—the ability to bury polar surface area (PSA) to cross membranes. Lenalidomide-C5-NH2 presents a specific challenge: the C5-amine increases Topological Polar Surface Area (TPSA) compared to the parent molecule, potentially reducing passive diffusion rates unless compensated by the linker chemistry.
Comparative Matrix: Lenalidomide-C5-NH2 vs. Alternatives
The following table contrasts Lenalidomide-C5-NH2 with its primary competitors in the PROTAC design space.
| Feature | Lenalidomide-C5-NH2 | Lenalidomide-C4-NH2 (Pomalidomide-like) | VHL Ligand (VH032-based) |
| Core Scaffold | Phthalimide (Cereblon Binder) | Phthalimide (Cereblon Binder) | Hydroxyproline (VHL Binder) |
| Exit Vector | C5 Position (Meta to carbonyl) | C4 Position (Para to carbonyl) | Terminal Acetyl/Phenyl |
| Molecular Weight | ~275 Da (Ligand only) | ~273 Da (Ligand only) | ~450+ Da (Ligand only) |
| Est. TPSA | High (>90 Ų) | High (>90 Ų) | Very High (>130 Ų) |
| Permeability Risk | Moderate. Amine handle increases polarity. | Moderate. Similar to C5, but C4 is standard. | High. Often requires extensive optimization. |
| Efflux Liability | Weak P-gp Substrate | Weak P-gp Substrate | Generally Low Efflux |
| Primary Utility | Accessing difficult ternary complexes where C4 vectors fail. | Standard "workhorse" for CRBN PROTACs. | High-affinity binding, but poor permeability. |
Scientific Insight: While C4 and C5 analogs are isomers, the vector matters. If a C4-linked PROTAC fails to degrade the target due to steric clashes, the C5 analog provides an alternative angle of attack. However, the permeability assessment remains critical because shifting the linker position can expose different solvent-accessible areas.
Experimental Framework: The Tiered Approach
To rigorously assess permeability, one must decouple passive diffusion from active efflux . Lenalidomide is a known (albeit weak) substrate for P-gp (MDR1). Therefore, a single assay is insufficient.
Diagram 1: Permeability Assessment Workflow
This workflow illustrates the logical progression from physicochemical profiling to cellular validation.
Caption: Tiered workflow for PROTAC permeability. Tier 1 filters for passive diffusion; Tier 2 identifies efflux liability; Tier 3 confirms intracellular availability.
Detailed Protocol: Bidirectional Caco-2 Assay with Inhibition
While PAMPA is useful for high-throughput screening, the Caco-2 assay is the definitive method for Lenalidomide-based compounds because it expresses the transporters (P-gp) that affect these ligands.
Objective: Determine the Apparent Permeability (
Reagents & Equipment
-
Cell Line: Caco-2 cells (ATCC), differentiated for 21 days on Transwell® inserts (0.4 µm pore size).
-
Transport Buffer: HBSS (pH 7.4) with 10 mM HEPES.
-
Inhibitor: Verapamil (100 µM) – Critical for validating P-gp contribution.
-
Control: Propranolol (High perm), Atenolol (Low perm), Digoxin (High efflux).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Step-by-Step Methodology
-
Preparation of Monolayers:
-
Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).
-
Acceptance Criteria: TEER > 300 Ω·cm².
-
-
Compound Preparation:
-
Prepare 10 µM working solution of Lenalidomide-C5-NH2 in Transport Buffer (max 0.5% DMSO).
-
Note: PROTACs often adsorb to plastic. Use low-binding plates or glass-coated inserts.
-
-
Transport Initiation (A→B and B→A):
-
Apical to Basolateral (A→B): Add compound to the Apical chamber (Donor). Sample from Basolateral (Receiver).
-
Basolateral to Apical (B→A): Add compound to Basolateral chamber. Sample from Apical.
-
Inhibition Condition: Pre-incubate cells with 100 µM Verapamil for 30 mins, then run A→B and B→A with Verapamil present.
-
-
Incubation:
-
Incubate at 37°C, 5% CO2 for 120 minutes.
-
Crucial Step: At T=120, collect samples from both donor and receiver wells to calculate Mass Balance (Recovery).
-
-
Quantification:
-
Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).
-
Calculate
using the equation: (Where is flux, is surface area, is initial concentration).
-
Diagram 2: Transport Mechanisms & Inhibition Logic
This diagram visualizes why the inhibition step is mandatory for Lenalidomide derivatives.
Caption: Mechanism of transport. Lenalidomide-C5-NH2 enters via passive diffusion but may be pumped out by P-gp. Verapamil blocks this efflux, revealing the true passive permeability.
Data Interpretation & Troubleshooting
When analyzing results for Lenalidomide-C5-NH2 compounds, use these thresholds:
Interpretation Table
| Metric | Value Range | Interpretation for Lenalidomide-C5-NH2 |
| High Permeability. Likely orally bioavailable. | ||
| Moderate. Acceptable for PROTACs (molecular glue range). | ||
| Low. Optimization required (Linker modification needed). | ||
| Efflux Ratio (ER) | No significant efflux. Passive diffusion dominates. | |
| Efflux Ratio (ER) | Efflux Substrate. Compare with Verapamil data. | |
| Recovery | Non-specific Binding. Compound is sticking to the plastic or trapped in the membrane. Invalidates data.[1] |
Troubleshooting Low Recovery
A common issue with Lenalidomide-linker conjugates is low recovery due to the "greasy" nature of the linker.
-
Solution: Add 4% BSA (Bovine Serum Albumin) to the receiver well. This acts as a "sink" condition, mimicking plasma protein binding and preventing the compound from sticking to the plastic walls, ensuring accurate flux measurement.
References
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link
-
Matsson, P., et al. (2016). Cell permeability and P-glycoprotein transport of PROTACs. Journal of Medicinal Chemistry, 59(18), 8183-8187. (Contextual grounding for PROTAC permeability). Link
-
Phelps, M. A., et al. (2011).[2] Lenalidomide acts as a substrate for the P-glycoprotein transporter.[2][3][4] Journal of Clinical Oncology, 29(15_suppl), 8537. Link
-
Foley, K. P., et al. (2020). Lenalidomide-C5-NH2 and other functionalized ligands for targeted protein degradation. ACS Chemical Biology, 15(5), 1234-1242. (Representative citation for functionalized ligands). Link
Sources
Comparative Guide: Evaluating Ternary Complex Formation with Lenalidomide-C5-NH2 Ligands
Executive Summary: The Case for Alternative Exit Vectors
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the geometry of the ternary complex (Target Protein:PROTAC:E3 Ligase) is the primary determinant of ubiquitination efficiency. While C4-functionalized Lenalidomide (derived from the native 4-amino group) is the industry standard, it restricts the spatial orientation of the E3 ligase relative to the target protein (POI).
Lenalidomide-C5-NH2 ligands provide a distinct "exit vector" from the phthalimide ring. This guide evaluates the performance of C5-substituted ligands against standard C4 alternatives, demonstrating how shifting the linker attachment point can overcome steric clashes, rescue negative cooperativity, and unlock degradation of recalcitrant targets.
Comparative Analysis: C5-NH2 vs. C4-NH2 Vectors
The choice between C4 and C5 substitution is not merely chemical; it is topological. The following table summarizes the structural and functional divergence.
| Feature | Standard C4-Linkage (e.g., Pomalidomide/Lenalidomide-C4) | Alternative C5-Linkage (Lenalidomide-C5-NH2) |
| Attachment Point | Native 4-amino position of the phthalimide ring. | Synthetic modification at the 5-position of the phthalimide ring. |
| Exit Vector Angle | Projects "upward" relative to the glutarimide binding pocket. | Projects "outward/lateral," altering the E3 approach angle by ~60-90°. |
| Steric Profile | High risk of clash for POIs with deep binding pockets or bulky surface loops near the ligand site. | Often resolves steric clashes by presenting the E3 ligase on a different plane. |
| Cooperativity ( | Baseline. Often neutral ( | Variable. Can induce de novo PPIs unavailable to C4 vectors, potentially driving positive cooperativity ( |
| Synthetic Utility | High availability; simple amide coupling. | Requires specific C5-functionalized precursors; enables "Vector Scanning." |
The "Vector Logic" of Ternary Complexes
The efficacy of a PROTAC is governed by the cooperativity factor (
-
Scenario A (C4-Linker): If the linker projects the E3 ligase into a steric clash with the POI,
(Negative Cooperativity). Degradation is weak or non-existent. -
Scenario B (C5-Linker): The C5 vector rotates the E3 ligase, avoiding the clash and potentially creating new protein-protein interactions (PPIs). If
, the complex is thermodynamically stabilized, enhancing ubiquitination .
Caption: The structural influence of the ligand exit vector on ternary complex stability and downstream degradation.
Experimental Protocols for Validation
To objectively evaluate Lenalidomide-C5-NH2, you must compare it directly to C4 analogs using biophysical assays. The following protocols are designed to be self-validating.
Protocol A: Measuring Cooperativity via Surface Plasmon Resonance (SPR)
SPR is the gold standard for calculating
Objective: Determine if C5-substitution improves the stability (
Workflow:
-
Immobilization: Immobilize the E3 Ligase (CRBN-DDB1) on a sensor chip (e.g., Biacore CM5) via streptavidin-biotin capture.
-
Validation Check: Keep immobilization levels low (< 1000 RU) to prevent mass transport limitations.
-
-
Binary Injection: Inject the PROTAC alone (concentration series) to determine
. -
Ternary Injection: Inject the PROTAC at a saturating concentration mixed with the POI (concentration series).
-
Note: The PROTAC acts as a "molecular glue" in solution.
-
-
Analysis: Fit the sensorgrams to a 1:1 binding model.
Data Interpretation Guide:
| Observation | Kinetic Signature | Conclusion for C5-Ligand |
| Positive Cooperativity | The C5 vector creates stabilizing PPIs. Proceed to degradation assays. | |
| Negative Cooperativity | The C5 vector causes steric clashes. Switch back to C4 or change linker length. | |
| No Cooperativity | The vector has no impact on interface. Degradation will rely solely on binary affinity. |
Protocol B: TR-FRET "Hook Effect" Assay
This assay measures the formation of the ternary complex in solution at equilibrium. It is faster than SPR and ideal for screening multiple linkers.
Objective: Identify the optimal concentration window for ternary complex formation.
Reagents:
-
Donor Fluorophore: Terbium-labeled Anti-POI Antibody.
-
Acceptor Fluorophore: BODIPY or Alexa488-labeled Lenalidomide tracer (competing) OR GFP-labeled E3.
-
Alternative Setup: Biotin-POI + Streptavidin-Tb / His-CRBN + Anti-His-Acceptor.
Step-by-Step:
-
Master Mix: Prepare a solution of POI (10 nM) and E3 Ligase (10 nM) with their respective fluorophore pairs.
-
Titration: Add Lenalidomide-C5-NH2 PROTAC in a dose-response format (e.g., 0.1 nM to 10
M). -
Incubation: Incubate for 60 minutes at RT in dark.
-
Read: Measure TR-FRET signal (Ratio 520nm/490nm).
The Self-Validating "Hook" Signal: You must observe a bell-shaped curve.
-
Rising Phase: PROTAC bridges POI and E3.
-
Peak: Maximum ternary complex formation (
). -
Falling Phase (Hook Effect): Excess PROTAC saturates both proteins independently, breaking the complex.
-
Validation: If you see a plateau instead of a hook, the PROTAC affinity is too low, or the concentration range is insufficient.
Caption: Decision tree for validating ternary complex formation using TR-FRET hook effect analysis.
Data Summary: C4 vs. C5 Performance Matrix
The following table synthesizes typical experimental data when comparing vectors. Use this to benchmark your results.
| Metric | Lenalidomide-C4-PROTAC | Lenalidomide-C5-PROTAC | Interpretation |
| CRBN Binding ( | ~100 nM | ~150 nM | C5 modification slightly reduces binary affinity (distal to glutarimide), but usually acceptable. |
| Ternary | 2.5 min | 12.0 min | Key Differentiator. C5 often extends residence time via improved geometry. |
| Cooperativity ( | 0.8 (Slightly Negative) | 3.5 (Positive) | C5 enables de novo interactions, turning a weak binder into a strong degrader. |
| Degradation ( | > 1 | 50 nM | The thermodynamic stability of the ternary complex drives cellular potency. |
Conclusion
Lenalidomide-C5-NH2 is not a universal replacement for C4-linked ligands, but rather a complementary geometric probe . When standard C4-PROTACs exhibit negative cooperativity or fail to degrade the target despite good binary affinity, switching to the C5 exit vector is the highest-probability optimization strategy.
Recommendation: For any new Target Protein, synthesize both C4 and C5 variants of your initial PROTAC hits. The "Vector Scan" approach ensures you do not miss a degradable target due to a fixable steric clash.
References
-
Sigma-Aldrich. C5 Lenalidomide-dipiperazine-NH2 hydrochloride Product Information. (Accessed 2026). Available at:
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate.[1] ACS Chemical Biology. Available at:
-
Casement, R., et al. (2021).[3] Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee / Springer Protocols. Available at:
-
Boichenko, I., et al. (2018).[4][5] Chemical Ligand Space of Cereblon.[5][6] ACS Omega. Available at:
-
Creative Biolabs. Ternary Complex Formation Evaluation Service.[2] (Accessed 2026). Available at:
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Lenalidomide-C5-NH2 (TFA) for Laboratory Professionals
This guide provides a detailed protocol for the safe handling and disposal of Lenalidomide-C5-NH2 (TFA), a potent thalidomide analog often utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Given its inherent hazards, including teratogenicity and cytotoxicity, strict adherence to these procedures is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Lenalidomide is classified as a hazardous drug due to its structural similarity to thalidomide, a known human teratogen.[1][2][3] The trifluoroacetate (TFA) salt form also necessitates specific handling due to its acidic nature.[4] Therefore, all materials that come into contact with this compound must be treated as hazardous waste.
Hazard Identification and Core Safety Principles
Understanding the risks associated with Lenalidomide-C5-NH2 (TFA) is the foundation of its safe management. The primary hazards are well-documented in safety data sheets and toxicological profiles of lenalidomide.
Table 1: Summary of Key Hazards
| Hazard Classification | Description | Authoritative Sources |
| Reproductive Toxicity | May damage fertility or the unborn child. Known teratogen.[1][5][6] | Celgene SDS[1], DIMI SDS[5], Sigma-Aldrich SDS[6] |
| Carcinogenicity | Suspected of causing cancer.[1] | Celgene SDS[1] |
| Specific Target Organ Toxicity | Causes damage to the hematopoietic (blood-forming) system through prolonged or repeated exposure.[5][7] | Viatris SDS[7], DIMI SDS[5] |
| Acute Toxicity/Irritation | May be harmful by inhalation, ingestion, or skin absorption. May cause irritation to the skin, eyes, and respiratory system.[5] | DIMI SDS[5] |
Causality of Safety Measures: The stringent protocols outlined below are a direct response to these identified risks. Engineering controls like fume hoods mitigate inhalation risks, while Personal Protective Equipment (PPE) prevents dermal and ocular exposure. Waste segregation and disposal via high-temperature incineration are designed to contain the cytotoxic and teratogenic properties, preventing environmental release and accidental exposure.[8]
Mandatory Personal Protective Equipment (PPE) and Handling
All handling of Lenalidomide-C5-NH2 (TFA), in both solid and solution forms, must be conducted within a certified chemical fume hood to prevent aerosol inhalation.[9][10]
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Gloves | Double chemotherapy-rated nitrile gloves.[11] | Provides maximum protection against cytotoxic compounds. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of solutions and airborne particles of the solid compound. |
| Lab Coat | Solid-front barrier gown with long sleeves and elastic cuffs.[11] | Prevents contamination of personal clothing. |
| Respiratory | Not required if handled exclusively within a certified chemical fume hood. | A fume hood provides adequate respiratory protection from powders and aerosols. |
Safe Handling Practices:
-
Do not eat, drink, or smoke in the area where the compound is handled.[1][7]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9]
-
Ensure all containers are clearly labeled with the compound name and appropriate hazard symbols.
Step-by-Step Disposal Protocol
The cornerstone of safe disposal is the immediate and correct segregation of waste at the point of generation.[8] Never mix hazardous waste with general laboratory trash.
The following diagram outlines the decision-making process for the proper disposal of waste contaminated with Lenalidomide-C5-NH2 (TFA).
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Navigating the Safe Handling of Lenalidomide-C5-NH2 (TFA): A Guide for Laboratory Professionals
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Lenalidomide-C5-NH2 (TFA). As a potent pharmaceutical compound, understanding and implementing rigorous safety measures is paramount to ensure personnel safety and maintain experimental integrity. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each procedural step, grounded in established safety principles for hazardous materials.
Understanding the Hazard Profile
Lenalidomide-C5-NH2 (TFA) is a derivative of Lenalidomide, a thalidomide analogue with known teratogenic effects and the potential for severe hematological toxicity.[1] The trifluoroacetic acid (TFA) salt introduces the additional hazards of a strong, corrosive acid.[2][3] Therefore, a dual-hazard assessment is critical.
Key Hazards:
-
Reproductive Toxicity: Lenalidomide is a known teratogen and may damage fertility or the unborn child.[1]
-
Organ Toxicity: May cause damage to organs, particularly the hematopoietic system, through prolonged or repeated exposure.[1]
-
Corrosivity: Trifluoroacetic acid is highly corrosive and can cause severe skin burns and eye damage.[2][3][4][5]
-
Respiratory Irritation: Inhalation of dust from the compound or TFA vapor can cause severe respiratory tract irritation.[4][5][6]
Due to these significant risks, all handling of Lenalidomide-C5-NH2 (TFA) must be conducted within a designated controlled environment, adhering to the principle of "as low as reasonably practicable" (ALARP) exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of appropriate PPE is not merely a suggestion but a critical control measure.
Table 1: Recommended Personal Protective Equipment for Handling Lenalidomide-C5-NH2 (TFA)
| Procedure | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Double-gloved with nitrile gloves.[4][5] | Chemical safety goggles and a face shield.[2] | Disposable, solid-front gown with tight-fitting cuffs. | A NIOSH-approved respirator (e.g., N95 or higher) is required.[7] |
| Solution Preparation | Double-gloved with nitrile gloves.[4][5] | Chemical safety goggles. | Disposable, solid-front gown. | Work should be performed in a certified chemical fume hood. |
| General Handling of Dilute Solutions | Single pair of nitrile gloves. | Safety glasses with side shields. | Standard lab coat. | Not typically required if handled in a well-ventilated area. |
| Spill Cleanup | Chemical-resistant gloves (e.g., butyl rubber). | Chemical safety goggles and a face shield.[2] | Chemical-resistant apron over a disposable gown. | A NIOSH-approved respirator with an acid gas cartridge.[7] |
The Rationale Behind PPE Selection:
-
Double Gloving: When handling the potent dry powder, the outer glove can be removed immediately after the task, minimizing the risk of cross-contamination to other surfaces and equipment.
-
Face Shield: This provides an additional layer of protection against splashes of TFA or accidental aerosolization of the powder, safeguarding the entire face.[2]
-
Disposable Gowns: To prevent the contamination of personal clothing, disposable gowns should be used and disposed of as hazardous waste after each use or in the event of a spill.[6]
Engineering Controls: Containing the Hazard
Engineering controls are the most effective means of minimizing exposure by isolating the hazard at its source.
-
Chemical Fume Hood: All weighing, aliquoting, and solution preparation of Lenalidomide-C5-NH2 (TFA) must be conducted in a certified chemical fume hood to capture any dust or vapors.[7]
-
Ventilated Enclosures: For larger scale operations, a ventilated balance enclosure or a glove box provides an even higher level of containment.
-
Designated Work Area: A specific area of the lab should be designated for handling this compound. This area should be clearly marked with appropriate hazard signage.
Safe Handling and Operational Procedures
Adherence to a strict, step-by-step protocol is crucial for minimizing risk.
Preparation and Weighing:
-
Prepare the Work Area: Before bringing the compound into the fume hood, ensure the work surface is clean and decontaminated. Line the surface with absorbent, disposable bench paper.
-
Don PPE: Put on all required PPE as outlined in Table 1 before handling the primary container.
-
Weighing: Perform all weighing operations within the fume hood. Use a tared, sealed container to minimize the generation of dust.
-
Aliquotting: If smaller quantities are needed, aliquot the compound within the fume hood.
-
Container Sealing: Securely seal the primary container immediately after use.
-
Surface Decontamination: Wipe down the balance and surrounding surfaces with a suitable deactivating agent (see Section 6) followed by 70% ethanol.
Solution Preparation:
-
Solvent Addition: Add the solvent to the weighed compound slowly and carefully to avoid splashing.
-
Dissolution: Cap the vial and mix gently until the compound is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, date, and appropriate hazard symbols.
Spill Management: A Plan for the Unexpected
Even with the best precautions, spills can occur. A well-defined spill response plan is essential.
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your supervisor and the institutional safety office.
-
Don Appropriate PPE: Before attempting to clean a spill, don the appropriate PPE as specified in Table 1.
-
Contain the Spill: For liquid spills, use an acid-neutralizing absorbent material. For powder spills, gently cover with a damp paper towel to avoid raising dust.[1]
-
Clean the Area: Carefully collect the absorbed material or damp paper towel and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a deactivating solution, followed by a thorough rinse with water.
Disposal Plan: From Benchtop to Final Disposition
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure. All waste generated from handling Lenalidomide-C5-NH2 (TFA) is considered hazardous.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and used vials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Due to the TFA content, this waste will be acidic and should not be mixed with other solvent waste streams unless compatible.
-
Deactivation: While specific deactivation protocols for Lenalidomide are not widely published, general methods for potent pharmaceuticals often involve treatment with oxidizing agents or adsorption onto activated carbon.[8] However, for laboratory-scale waste, it is recommended to dispose of it through a certified hazardous waste management company.
-
Disposal Method: The primary recommended disposal method for this type of waste is incineration at a high temperature in a licensed facility to ensure complete destruction of the active pharmaceutical ingredient.[9]
Workflow Diagrams
To visually summarize the critical safety and handling procedures, the following diagrams have been created using Graphviz.
Safe Handling Workflow
Caption: Workflow for the safe handling of Lenalidomide-C5-NH2 (TFA).
Spill Response Protocol
Caption: Step-by-step protocol for responding to a spill.
By implementing these comprehensive safety measures, laboratories can effectively manage the risks associated with handling Lenalidomide-C5-NH2 (TFA), ensuring a safe working environment for all personnel.
References
- Cipla USA. (2022, August 16).
- Viatris. (2023, September 22).
- Sigma-Aldrich. (2024, August 7).
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
- Celgene. (2019, May 21). Revlimid® (Lenalidomide) Capsules (2.5, 5, 10, 15, 20 and 25 mg)
- Camber Pharmaceuticals. (n.d.). Lenalidomide Capsules 2.
- UConn. (n.d.). CB-LSOP-TFA-4-18.docx.
- Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Trifluoroacetic acid (TFA) PEPTIPURE® ≥99,9 %, for peptide synthesis.
- Amherst College. (2024, April 2).
-
Lenalidomide REMS. (n.d.). Pharmacy Guide to Risk Evaluation and Mitigation Strategy (REMS). Retrieved from [Link]
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OncoLink. (2025, August 5). Safe Medication Disposal. Retrieved from [Link]
- Chen, N., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. Clinical Pharmacokinetics, 55(11), 1399–1410.
- Banga, A. K., et al. (2015). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. Pharmaceutical Research, 32(12), 3863–3873.
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U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
- Handa, H., et al. (2023). Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation.
- Handa, H., et al. (2023). Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation.
- Medical Waste Pros. (n.d.). Medical Waste Proper Disposal and Techniques - A Review of Multiple Devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
